Nefazodone
Description
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O2/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22/h3-6,8-11,20H,2,7,12-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBKIVRKKCLPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82752-99-6 (hydrochloride) | |
| Record name | Nefazodone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083366669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023357 | |
| Record name | Nefazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nefazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4), 6.98e-02 g/L | |
| Record name | SID49666410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Nefazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from 2-propanol/heptane | |
CAS No. |
83366-66-9, 82752-99-6 | |
| Record name | Nefazodone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83366-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nefazodone [INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083366669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nefazodone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01149 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | NEFAZODONE HYDROCHLORIDE | |
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| Record name | Nefazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEFAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59H4FCV1TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nefazodone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8411 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nefazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83-84 °C, Crystals from 2-propanol, with slow cooling yields a polymorph. MP: 186.0-187.0 °C. Also reported as crystals from ethanol. Nonhygroscopic. MP. 175-177 °C. Freely solluble in chloroform; soluble in propylene gylcol; slightly soluble in polyethylene glycol, water /Nefazodone hydrchloride/, 83 - 84 °C | |
| Record name | Nefazodone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01149 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nefazodone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8411 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nefazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Nefazodone on 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nefazodone is an antidepressant agent with a complex pharmacological profile, central to which is its potent antagonist activity at the serotonin 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies relevant to understanding this compound's mechanism of action at this critical G-protein coupled receptor. By summarizing quantitative binding and functional data, detailing experimental protocols, and visualizing key pathways, this document serves as a vital resource for researchers in pharmacology and drug development.
Introduction
This compound, a phenylpiperazine antidepressant, distinguishes itself from other antidepressant classes through its dual mechanism of action: potent antagonism of the 5-HT2A receptor and weaker inhibition of serotonin and norepinephrine reuptake.[1][2] This unique profile is thought to contribute to its therapeutic efficacy in major depressive disorder, with a potentially favorable side-effect profile compared to other antidepressants.[3] A thorough understanding of its interaction with the 5-HT2A receptor is paramount for the rational design of novel therapeutics and for elucidating the neurobiological underpinnings of its clinical effects.
Quantitative Analysis of this compound and its Metabolites at the 5-HT2A Receptor
The affinity of this compound and its primary active metabolites for the 5-HT2A receptor has been characterized through various in vitro binding assays. The following tables summarize the key quantitative data available in the scientific literature.
Table 1: Binding Affinity (Ki) of this compound and Metabolites at the 5-HT2A Receptor
| Compound | Receptor | Species | Radioligand | Ki (nM) | Reference |
| This compound | 5-HT2A | Rat Cortex | [3H]ketanserin | 7.1 | [4] |
| m-Chlorophenylpiperazine (mCPP) | 5-HT | Rat Cortex | [3H]serotonin | 100 | [5] |
Table 2: Functional Activity of this compound and Metabolites at the 5-HT2A Receptor
| Compound | Receptor | Functional Assay | Activity | Reference |
| This compound | 5-HT2A | Quipazine-induced head shake (in vivo) | Antagonist | [6] |
| This compound | 5-HT2A | Quipazine-induced corticosterone rise (in vivo) | Weak Antagonist | [7] |
| m-Chlorophenylpiperazine (mCPP) | 5-HT2A (cloned) | Phosphoinositide hydrolysis | Partial Agonist | [8] |
Signaling Pathways of the 5-HT2A Receptor
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. This compound, as an antagonist, blocks the initiation of this cascade by preventing the binding of the endogenous agonist, serotonin.
Canonical Gq/G11 Signaling Pathway
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a signaling cascade that results in the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the 5-HT2A receptor.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a competition binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.
Materials:
-
Receptor Source: Rat cortical membranes or cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT2A antagonist.
-
Test Compound: this compound or its metabolites at various concentrations.
-
Filtration Apparatus: 96-well cell harvester with GF/B or GF/C filter plates.
-
Scintillation Counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize rat frontal cortex or cultured cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Repeat the wash step. Determine the protein concentration of the final membrane suspension.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (typically in triplicate).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
[3H]ketanserin at a final concentration close to its Kd (e.g., 0.5-2.0 nM).
-
Membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This protocol describes a method to determine the functional antagonist activity of a test compound at the 5-HT2A receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Agonist: Serotonin (5-HT) or another suitable 5-HT2A agonist.
-
Test Compound: this compound or its metabolites at various concentrations.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Culture and Plating: Culture the 5-HT2A expressing cells to an appropriate confluency and seed them into black-walled, clear-bottom 96-well plates. Allow the cells to adhere overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add the test compound (this compound) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Measurement of Calcium Flux: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Addition: Inject the 5-HT2A agonist (e.g., serotonin at its EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of the test compound. Determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound's primary mechanism of action involves potent antagonism of the 5-HT2A receptor. This action, in concert with its weaker monoamine reuptake inhibition, contributes to its therapeutic profile. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals. Further investigation is warranted to fully elucidate the functional consequences of 5-HT2A receptor blockade by this compound and its active metabolites, particularly in the context of downstream signaling pathways and their physiological relevance. The methodologies outlined here provide a robust framework for such future research endeavors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound hydrochloride, 5-HT2A antagonist (CAS 82752-99-6) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. Evaluation of this compound as a serotonin uptake inhibitor and a serotonin antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics and Receptor Binding Profile of Nefazodone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nefazodone is a phenylpiperazine antidepressant with a distinct pharmacodynamic profile characterized by a dual mechanism of action: potent antagonism of the serotonin type 2A (5-HT2A) receptor and inhibition of presynaptic serotonin reuptake.[1][2][3] This unique combination of activities distinguishes it from other classes of antidepressants and contributes to its clinical efficacy. Furthermore, this compound exhibits significant affinity for the α1-adrenergic receptor, which is associated with some of its side effects.[2] This guide provides a comprehensive overview of the pharmacodynamics, receptor binding profile, and associated signaling pathways of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Pharmacodynamics
This compound's primary mechanism of action involves the modulation of the serotonergic system through two principal activities:
-
5-HT2A Receptor Antagonism: this compound is a potent antagonist at postsynaptic 5-HT2A receptors.[3][4] The overstimulation of 5-HT2A receptors is linked to anxiety, insomnia, and sexual dysfunction, common side effects of selective serotonin reuptake inhibitors (SSRIs). By blocking these receptors, this compound is thought to mitigate these adverse effects.[5]
-
Serotonin Transporter (SERT) Inhibition: this compound also inhibits the presynaptic serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT).[2][6] However, its potency for SERT inhibition is considered moderate compared to SSRIs.[3]
The combination of 5-HT2A antagonism and serotonin reuptake inhibition is believed to result in an enhanced 5-HT1A receptor-mediated neurotransmission, which is a key component of its antidepressant effect.[4][7] this compound also demonstrates a notable affinity for α1-adrenergic receptors, acting as an antagonist, which can lead to orthostatic hypotension and dizziness.[2] Its affinity for other receptors, such as histamine H1, muscarinic, and dopaminergic receptors, is generally low.[8]
Receptor and Transporter Binding Profile
The affinity of this compound and its active metabolites for various neurotransmitter receptors and transporters has been quantified in numerous studies. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.
This compound Binding Profile
The following table summarizes the in vitro binding affinities (Ki in nM) of this compound for a range of human and rat receptors and transporters.
| Target | Ki (nM) | Species | Reference(s) |
| Serotonin Transporter (SERT) | 200 - 459 | Human | [8] |
| 220 | Rat | [9] | |
| Norepinephrine Transporter (NET) | 360 - 618 | Human | [8] |
| 555 | Rat | [9] | |
| Dopamine Transporter (DAT) | 360 | Human | [8] |
| 5-HT1A Receptor | 80 | Human | [8] |
| 5-HT2A Receptor | 26 | Human | [8] |
| 7.1 | Rat | [9] | |
| 5-HT2C Receptor | 72 | Human | [8] |
| α1-Adrenergic Receptor | 5.5 - 48 | Human | [8][9] |
| α1A-Adrenergic Receptor | 48 | Human | [8] |
| α2-Adrenergic Receptor | 84 - 640 | Human | [8][9] |
| Dopamine D2 Receptor | 910 | Human | [8] |
| Histamine H1 Receptor | ≥370 | Human | [8] |
| Muscarinic Acetylcholine Receptor | >10,000 | Human | [8] |
Metabolite Binding Profiles
This compound is extensively metabolized into several active compounds, including hydroxythis compound, meta-chlorophenylpiperazine (mCPP), and triazoledione.[10][11][12] These metabolites contribute to the overall pharmacological effect of this compound.
Hydroxythis compound: This major active metabolite possesses a pharmacological profile that is qualitatively and quantitatively similar to this compound itself.[10]
meta-Chlorophenylpiperazine (mCPP): mCPP is a potent agonist at several serotonin receptors and also inhibits the serotonin transporter.[8][13]
| Target | Ki (nM) | Species | Reference(s) |
| 5-HT1A Receptor | 130 | Human | [1] |
| 5-HT1B Receptor | 160 | Human | [1] |
| 5-HT1D Receptor | 210 | Human | [14] |
| 5-HT2A Receptor | 32.1 | Human | [8] |
| 5-HT2B Receptor | 28.8 | Human | [8] |
| 5-HT2C Receptor | 3.4 | Human | [8] |
| Serotonin Transporter (SERT) | 230 (IC50) | Human | [13] |
| α2-Adrenergic Receptor | 570 (IC50) | Human | [1] |
Triazoledione: This is a major metabolite with a long half-life, though its potency is substantially reduced compared to this compound.[4][15]
| Target | Ki (nM) | Species | Reference(s) |
| 5-HT1A Receptor | 636 - 1,371 | Rat | [15] |
| 5-HT2A Receptor | 159 - 211 | Rat | [15] |
| α1-Adrenergic Receptor | 173 | Human | [15] |
| α2-Adrenergic Receptor | 1,915 | Human | [15] |
| Histamine H1 Receptor | 11 | Guinea Pig | [15] |
Signaling Pathways
This compound's antagonism of 5-HT2A and α1-adrenergic receptors disrupts their downstream signaling cascades. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[12][16]
5-HT2A Receptor Signaling Cascade
Activation of the 5-HT2A receptor by serotonin initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[17][18] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this cascade.
References
- 1. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. In vitro hippocampal uptake of tritiated serotonin (3H-5HT): A morphological, biochemical, and pharmacological approach to specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazoledione - Wikipedia [en.wikipedia.org]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychonautwiki.org [psychonautwiki.org]
- 7. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 9. Binding of paroxetine to the serotonin transporter in membranes from different cells, subcellular fractions and species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Triazoledione [medbox.iiab.me]
- 16. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Quest for Novel Nefazodone Derivatives: A Technical Guide to Emerging Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefazodone, a phenylpiperazine antidepressant, has a unique pharmacological profile characterized by its dual mechanism of action: potent antagonism of the serotonin 5-HT2A receptor and moderate inhibition of serotonin and norepinephrine reuptake.[1][2] This profile is associated with a lower incidence of certain side effects, such as sexual dysfunction, compared to selective serotonin reuptake inhibitors (SSRIs).[1] Despite its clinical potential, the development of this compound has been hampered by concerns over hepatotoxicity. This has spurred interest in the design and synthesis of novel this compound derivatives that retain the therapeutic benefits of the parent compound while exhibiting an improved safety profile. This technical guide provides an in-depth overview of emerging synthetic pathways for this compound derivatives, focusing on the core chemical methodologies, experimental protocols, and the pharmacological implications of structural modifications.
Core Synthetic Strategies for this compound and its Analogs
The synthesis of this compound and its derivatives generally revolves around the construction of the core phenylpiperazine and triazolone moieties, followed by their coupling. An improved synthesis of this compound has been reported starting from phenol, with an overall yield of 37.2%.[3] This pathway involves the key intermediate 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3(2H)-one.[3]
General Synthesis of the Phenylpiperazine Moiety
The phenylpiperazine core is a common scaffold in many centrally acting drugs. A general approach to its synthesis involves the reaction of a substituted aniline with bis(2-chloroethyl)amine.
Experimental Protocol: Synthesis of 1-(2,3-dichlorophenyl)piperazine [4]
-
Reaction Setup: A mixture of 2,3-dichloroaniline, bis(2-chloroethyl)ethylamine, p-toluenesulfonic acid (PTSA), and tetrabutylammonium bromide is prepared in xylene.
-
Reflux: The reaction mixture is heated to 135°C and refluxed for 48 hours.
-
Work-up: After cooling, the reaction is quenched with ammonium hydroxide (NH4OH) to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride. The free base can be obtained by further treatment with a base.
Synthesis of the Triazolone Moiety and Coupling
The synthesis of the triazolone ring and its subsequent coupling to the phenylpiperazine unit is a critical step. An improved synthesis of the key intermediate, 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3(2H)-one, is outlined below.
Experimental Protocol: Improved Synthesis of a Key Triazolone Intermediate [3]
-
Etherification: Phenol is etherified with 1,2-dichloroethane to yield 1-chloro-2-phenoxyethane (75% yield).
-
Iodination-Amination: The product from the previous step is subjected to iodination-amination using sodium iodide (NaI) and ammonia in methanol (CH3OH-NH3) to give 2-phenoxyethanamine (85.7% yield).
-
Acylation: The resulting amine is acylated with ethyl chloroformate to produce ethyl (2-phenoxyethyl)carbamate (95.7% yield).
-
Cyclization: Finally, cyclization with propionyl hydrazine affords 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3(2H)-one (83.6% yield).
The final coupling of the phenylpiperazine and triazolone moieties is typically achieved via nucleophilic substitution, where the secondary amine of the piperazine ring displaces a leaving group on the propyl chain attached to the triazolone.
Novel Synthesis Pathways for Arylpiperazine Derivatives
Recent research has focused on developing novel arylpiperazine derivatives with diverse pharmacological profiles, targeting various serotonin and dopamine receptors.[5][6][7] These synthetic strategies can be adapted for the creation of new this compound analogs. A common approach involves the reaction of a chloroalkyl derivative with an appropriate arylpiperazine.[5]
General Synthesis of Novel Arylpiperazine Derivatives
The following scheme illustrates a general pathway for the synthesis of novel arylpiperazine derivatives.
Caption: General synthetic scheme for novel arylpiperazine derivatives.
Experimental Protocol: General Procedure for the Preparation of Final Compounds [5]
-
Reaction Mixture: A stirred mixture of the chloroalkyl derivative (0.9 mmol), the desired arylpiperazine (1.08 mmol), and potassium carbonate (K2CO3) is prepared in a suitable solvent such as acetonitrile.
-
Reaction Conditions: The mixture is heated and stirred at an elevated temperature (e.g., 60-80°C) for several hours.
-
Purification: The final product is isolated and purified using standard techniques such as column chromatography.
Quantitative Data for Novel Arylpiperazine Derivatives
The following table summarizes the yields for a series of newly synthesized arylpiperazine derivatives, which could serve as a basis for the development of this compound analogs.
| Compound ID | Arylpiperazine Moiety | Yield (%) | Reference |
| 3a-f | Varied substituted phenylpiperazines | 85-95 | [4] |
| 4a-f | Varied substituted phenylpiperazines | 85-95 | [4] |
| 5a-j | Varied substituted phenylpiperazines | 85-90 | [4] |
Signaling Pathways of this compound and its Potential Derivatives
This compound's primary mechanism of action involves the modulation of the serotonergic system.[1][2] It acts as a potent antagonist at the 5-HT2A receptor and also inhibits the reuptake of serotonin and norepinephrine.[1][2][8] This dual action is believed to contribute to its antidepressant and anxiolytic effects.
Caption: Mechanism of action of a typical this compound derivative.
The development of novel this compound derivatives aims to fine-tune the interactions with these targets to enhance efficacy and reduce off-target effects. Modifications to the phenylpiperazine ring can alter the affinity for different serotonin and dopamine receptor subtypes, while changes to the phenoxyethyl group on the triazolone moiety can impact pharmacokinetic properties. The goal is to identify derivatives with an optimized balance of 5-HT2A antagonism and serotonin/norepinephrine reuptake inhibition, potentially leading to a new generation of safer and more effective antidepressants.
Conclusion
The synthesis of novel this compound derivatives represents a promising avenue for the development of improved antidepressant therapies. By leveraging established synthetic methodologies for arylpiperazines and triazolones, and exploring novel coupling strategies, researchers can create a diverse library of new chemical entities. The detailed experimental protocols and understanding of the structure-activity relationships are crucial for the rational design of next-generation this compound analogs with enhanced therapeutic profiles. The continued exploration of this chemical space holds significant potential for addressing the unmet needs of patients with major depressive disorder.
References
- 1. This compound: its place among antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound as a serotonin uptake inhibitor and a serotonin antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Neurochemical Basis of Nefazodone's Effects
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the neurochemical properties and mechanisms of action of nefazodone, an atypical antidepressant. The information presented herein is intended to serve as a technical resource for professionals in the fields of neuroscience, pharmacology, and drug development.
Core Mechanism of Action: A Dual-Modal Approach
This compound's antidepressant effects are primarily attributed to its unique, dual mechanism of action, classifying it as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1] This involves two main synergistic actions within the central nervous system:
-
Serotonin 5-HT₂ₐ Receptor Antagonism: this compound is a potent antagonist of the postsynaptic serotonin 5-HT₂ₐ receptors.[2][3][4] Blockade of these receptors is thought to contribute to its antidepressant and anxiolytic effects, and is also associated with a lower incidence of sexual dysfunction and sleep disturbances compared to Selective Serotonin Reuptake Inhibitors (SSRIs).[3]
-
Serotonin and Norepinephrine Reuptake Inhibition: this compound also acts as an inhibitor of presynaptic serotonin and norepinephrine transporters (SERT and NET), which increases the synaptic availability of these neurotransmitters.[2][3][5][6] However, its affinity for these transporters is weaker compared to its potent 5-HT₂ₐ antagonism.[1]
This combined action is believed to enhance neurotransmission at the 5-HT₁ₐ receptors, which is a key pathway for mediating antidepressant effects.[7][8]
Quantitative Pharmacodynamics: Receptor and Transporter Binding Profile
The affinity of this compound for various neuronal receptors and transporters has been quantified through in vitro binding studies. The inhibition constant (Ki) is a measure of the drug's binding affinity, where a lower Ki value indicates a higher affinity.
| Target | Binding Affinity (Ki, nM) | Species | Reference |
| Serotonin 5-HT₂ₐ Receptor | 7.1 | Rat | |
| Serotonin 5-HT₂C Receptor | Potent Antagonist | Human | [1] |
| Serotonin Transporter (SERT) | 200 - 459 | Human | [1] |
| Norepinephrine Transporter (NET) | 360 - 618 | Human | [1] |
| α₁-Adrenergic Receptor | 5.5 | Rat | |
| α₂-Adrenergic Receptor | 84 | Rat | |
| Serotonin 5-HT₁ₐ Receptor | High Affinity | Human | [1] |
| Dopamine D₂ Receptor | Relatively Lower Affinity | Human | [1] |
| Dopamine Transporter (DAT) | Weak Inhibitor | Human | [2] |
| Histamine H₁ Receptor | Low but Potentially Significant Affinity | Human | [1] |
This compound has been shown to have no significant affinity for α₂, β-adrenergic, cholinergic, dopaminergic, or benzodiazepine receptors in other in vitro binding studies.[5][9]
Signaling Pathways and Logical Relationships
The interplay between this compound's receptor antagonism and reuptake inhibition can be visualized through the following diagrams.
Caption: this compound's primary mechanism of action.
Caption: Logical flow of this compound's therapeutic effects.
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to characterize the neurochemical profile of this compound.
Radioligand Receptor Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Methodology:
-
Tissue/Cell Preparation: A source of the target receptor, such as a homogenate of a specific brain region (e.g., rat cortex for 5-HT₂ₐ receptors) or a cell line stably expressing the receptor, is prepared.
-
Incubation: The receptor preparation is incubated in a buffer solution containing:
-
A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters.[10]
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Neurotransmitter Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes) or cells expressing the specific transporters.
Methodology:
-
Synaptosome/Cell Preparation: Synaptosomes are prepared from specific brain regions (e.g., rat cortex or striatum), or cell lines (e.g., HEK293) transfected to express the human serotonin transporter (hSERT) are cultured.[11]
-
Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of the test compound (this compound) or a control vehicle.
-
Initiation of Uptake: A low concentration of a radiolabeled neurotransmitter (e.g., [³H]serotonin) is added to initiate the uptake process.[11]
-
Termination of Uptake: After a short incubation period (typically minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity accumulated inside the synaptosomes or cells is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.
Metabolism and Active Metabolites
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][12] This process yields several pharmacologically active metabolites that contribute to its overall clinical profile.
| Metabolite | Primary Action | Half-life | Notes |
| Hydroxythis compound (HO-NEF) | Similar pharmacological profile to this compound.[5][9] | 1.5 - 4 hours[1] | Contributes to the overall therapeutic effect. |
| meta-chlorophenylpiperazine (mCPP) | Serotonin receptor agonist.[5][9] | 4 - 8 hours[1] | May be associated with side effects like anxiety and migraine. |
| Triazoledione | Pharmacological profile not well characterized.[5][9] | ~18 hours[1] | Longer half-life may contribute to sustained effects. |
This compound is also a potent inhibitor of CYP3A4, leading to potential drug-drug interactions with other medications metabolized by this enzyme.[1][7][12]
Caption: Metabolic pathway of this compound.
Conclusion
The neurochemical profile of this compound is defined by its dual action as a potent 5-HT₂ₐ receptor antagonist and a serotonin-norepinephrine reuptake inhibitor. This multifaceted mechanism, supported by its binding affinities and the activity of its metabolites, distinguishes it from other classes of antidepressants. A thorough understanding of its pharmacodynamics, as elucidated through the experimental protocols described, is crucial for ongoing research and the development of novel therapeutics for mood disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. drugs.com [drugs.com]
- 6. This compound (Serzone) withdrawn because of hepatotoxicity - ProQuest [proquest.com]
- 7. This compound: a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preclinical Pharmacology and Antidepressant Potential of Nefazodone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nefazodone is an antidepressant with a unique pharmacological profile, distinguished by its dual mechanism of action involving potent antagonism of the serotonin 5-HT2A receptor and moderate inhibition of serotonin and norepinephrine reuptake.[1][2] This guide provides a comprehensive overview of the preclinical data that have elucidated this compound's mechanism of action and established its antidepressant potential. It includes a detailed summary of its binding affinities, in vivo and ex vivo pharmacological effects, and its activity in established animal models of depression. Furthermore, this document outlines the experimental protocols for key preclinical assays and visualizes the critical signaling pathways and experimental workflows, offering a valuable resource for researchers in the field of psychopharmacology and drug development.
Introduction
This compound, a phenylpiperazine derivative, emerged as a novel antidepressant with a distinct mechanism of action compared to traditional tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[1][3] Its development was driven by the hypothesis that combining serotonin (5-HT) reuptake inhibition with blockade of the 5-HT2A receptor could yield a more favorable therapeutic profile, potentially minimizing certain side effects associated with SSRIs, such as anxiety, insomnia, and sexual dysfunction.[2] Preclinical studies have been instrumental in characterizing the unique pharmacology of this compound and predicting its clinical efficacy.[4]
Preclinical Pharmacology
Mechanism of Action
This compound's primary mechanism of action is twofold:
-
5-HT2A Receptor Antagonism: this compound is a potent antagonist of the postsynaptic 5-HT2A receptor.[1][5][6] Blockade of this receptor is believed to contribute to its anxiolytic and antidepressant effects and may mitigate some of the adverse effects associated with non-selective serotonin enhancement.[6]
-
Serotonin and Norepinephrine Reuptake Inhibition: this compound also inhibits the presynaptic reuptake of both serotonin and norepinephrine, thereby increasing the synaptic availability of these neurotransmitters.[3][7][8] However, its affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) is moderate compared to that of SSRIs and SNRIs, respectively.[1][9]
This dual action is thought to result in a synergistic antidepressant effect. By blocking 5-HT2A receptors, this compound may preferentially enhance serotonergic neurotransmission at other 5-HT receptor subtypes, such as 5-HT1A, which is strongly implicated in the therapeutic actions of antidepressants.[4][6]
Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors and transporters has been determined through in vitro binding assays. This profile helps to explain both its therapeutic effects and its side-effect profile.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Species |
| Serotonin Transporter (SERT) | 200–459 | Human |
| Norepinephrine Transporter (NET) | 360–630 | Human |
| 5-HT2A Receptor | 5.8 | Human |
| Alpha-1 Adrenergic Receptor | Potent Antagonist | - |
| Alpha-2 Adrenergic Receptor | No Significant Affinity | - |
| Beta Adrenergic Receptor | No Significant Affinity | - |
| 5-HT1A Receptor | No Significant Affinity | - |
| Cholinergic Receptors | No Significant Affinity | - |
| Dopaminergic Receptors | No Significant Affinity | - |
| Benzodiazepine Receptors | No Significant Affinity | - |
Data compiled from various preclinical studies.[5][7][9]
This compound's high affinity for the 5-HT2A receptor and moderate affinity for SERT and NET are central to its pharmacological identity.[1][5][9] Its antagonism at alpha-1 adrenergic receptors may be associated with side effects such as postural hypotension.[7] Notably, this compound has low affinity for cholinergic, histaminergic, and dopaminergic receptors, which predicts a lower incidence of side effects commonly associated with TCAs, such as dry mouth, constipation, and cognitive impairment.[4][7]
Preclinical Evidence of Antidepressant Potential
This compound has demonstrated efficacy in a variety of well-established animal models of depression. These models are designed to mimic certain aspects of the human condition and are predictive of antidepressant activity in humans.
Learned Helplessness Model
The learned helplessness model is a widely used and validated animal model of depression.[10][11] In this paradigm, animals are exposed to inescapable and unpredictable stress, which subsequently leads to a deficit in their ability to learn to escape a new, escapable stressor.[12][13] This behavioral deficit is considered analogous to the hopelessness and passivity seen in human depression.
This compound has been shown to be effective in reversing the behavioral deficits induced by the learned helplessness paradigm.[4][14] Chronic administration of this compound to "helpless" animals restores their ability to learn the escape response, an effect shared by other clinically effective antidepressants.[4][11]
Forced Swim Test (FST)
The forced swim test is another widely used behavioral despair model for screening potential antidepressant compounds.[15][16][17] In this test, rodents are placed in a cylinder of water from which they cannot escape. After an initial period of vigorous activity, they adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant drugs typically reduce the duration of immobility. While the exact interpretation of this behavior is debated, the FST has proven to be a reliable predictor of antidepressant efficacy. This compound has been shown to be active in this model.
Other Preclinical Models
-
Reserpine-Induced Ptosis: this compound has been shown to prevent the ptosis (eyelid drooping) induced by reserpine, a drug that depletes monoamines.[4] This is a classic screening test for antidepressant activity.
-
Differential Reinforcement for Low Rates of Response (DRL): this compound enhances response efficiency in the DRL paradigm, another behavioral model sensitive to antidepressant treatment.[4]
Experimental Protocols
In Vitro Receptor Binding Assays
-
Objective: To determine the affinity of this compound for various neurotransmitter receptors and transporters.
-
Methodology:
-
Tissue Preparation: Brain tissue from appropriate species (e.g., rat, human post-mortem) is homogenized and centrifuged to prepare crude membrane fractions containing the receptors of interest.
-
Radioligand Binding: The membrane preparations are incubated with a specific radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]paroxetine for SERT) in the presence of varying concentrations of this compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.
-
Learned Helplessness Protocol
-
Objective: To assess the ability of this compound to reverse stress-induced learning deficits.
-
Methodology:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering scrambled electric shocks.
-
Induction of Helplessness: On day 1, rats are exposed to a session of inescapable and unpredictable foot shocks (e.g., 60 shocks, 0.8 mA, 15-second duration, variable inter-shock interval). Control animals receive no shock or escapable shock.
-
Drug Administration: this compound or vehicle is administered daily for a predetermined period (e.g., 14-21 days) following the induction phase.
-
Testing: On the final day of treatment, animals are placed back in the shuttle box and subjected to a series of escape trials. In each trial, a conditioned stimulus (e.g., a light or tone) is presented, followed by a foot shock. The animal can escape the shock by crossing to the other side of the shuttle box.
-
Data Analysis: The primary measures are the number of escape failures and the latency to escape. A significant reduction in escape failures and escape latency in the this compound-treated group compared to the vehicle-treated helpless group indicates antidepressant-like activity.
-
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
The preclinical pharmacological profile of this compound provides a strong rationale for its clinical use as an antidepressant. Its dual mechanism of action, involving potent 5-HT2A receptor antagonism and moderate serotonin and norepinephrine reuptake inhibition, distinguishes it from other classes of antidepressants.[1][2] A wealth of preclinical data from in vitro binding studies and in vivo behavioral models has consistently demonstrated its antidepressant-like effects.[4][14][18] The detailed experimental protocols and visualizations provided in this guide offer a framework for further research into the neurobiological effects of this compound and the development of novel antidepressants with similar mechanisms of action. A thorough understanding of its preclinical pharmacology is essential for optimizing its therapeutic use and for the continued exploration of its potential in treating depressive disorders.
References
- 1. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. This compound (Serzone): Depression Drug Side Effects & Dosage [medicinenet.com]
- 4. This compound: preclinical pharmacology of a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. This compound (Serzone): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Learned helplessness [biopsychiatry.com]
- 11. Specificity of the learned helplessness model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Learned helplessness - Wikipedia [en.wikipedia.org]
- 13. learn.lakesidetraining.org [learn.lakesidetraining.org]
- 14. This compound: preclinical pharmacology of a new antidepressant. | Semantic Scholar [semanticscholar.org]
- 15. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 17. Preclinical screening for antidepressant activity - shifting focus away from the Forced Swim Test to the use of translational biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The serotonergic antidepressant this compound inhibits the serotonin transporter: in vivo and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Novel Molecular Mechanisms of Nefazodone: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the molecular pharmacology of nefazodone, extending beyond its well-characterized interactions with serotonergic and adrenergic systems. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current knowledge and outlines advanced methodologies for identifying novel molecular targets. Our focus is to illuminate new avenues for research and potential therapeutic applications for this complex agent.
Executive Summary
This compound is a phenylpiperazine antidepressant with a multifaceted pharmacological profile. While its efficacy is traditionally attributed to the dual antagonism of the serotonin 5-HT2A receptor and inhibition of serotonin and norepinephrine reuptake, emerging evidence points to a broader range of molecular interactions.[1][2][3] This guide delves into these novel targets, particularly mitochondrial proteins and efflux transporters, which may not only contribute to its therapeutic actions but also explain its association with rare but severe hepatotoxicity.[4][5][6][7] We present a consolidated view of its binding affinities, detail experimental protocols for target discovery, and propose future research directions.
Established and Novel Molecular Targets of this compound
This compound's interaction with the central nervous system is complex, involving high-affinity binding to several key receptors and transporters. In addition to these primary targets, recent research has uncovered significant off-target activities that are crucial for a comprehensive understanding of its pharmacological profile.
Quantitative Binding and Inhibition Data
The following tables summarize the known binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for various molecular targets. This quantitative data provides a comparative view of its potency at both established and novel sites of action.
Table 1: this compound Binding Affinity (Ki) for Neurotransmitter Receptors and Transporters
| Target | Ki (nM) | Action |
| Serotonin 5-HT2A Receptor | 26 | Antagonist |
| Serotonin 5-HT2C Receptor | 55 | Antagonist |
| Serotonin 5-HT1A Receptor | 88 | Antagonist |
| Alpha-1A Adrenergic Receptor | 36 | Antagonist |
| Alpha-1B Adrenergic Receptor | - | Antagonist |
| Alpha-2A Adrenergic Receptor | 640 | Antagonist |
| Dopamine D2 Receptor | 360 | Antagonist |
| Serotonin Transporter (SERT) | 200 | Inhibitor |
| Norepinephrine Transporter (NET) | 390 | Inhibitor |
| Dopamine Transporter (DAT) | 870 | Inhibitor |
| Histamine H1 Receptor | 51 | Antagonist |
Data sourced from Wikipedia, which collates values from various pharmacological studies.
Table 2: this compound Inhibitory Activity (IC50) at Novel Targets
| Target | IC50 | Context |
| Mitochondrial Complex I | 14 µM | Inhibition of Oxidative Phosphorylation[4] |
| Mitochondrial Complex IV | 70 µM | Inhibition of Oxidative Phosphorylation[4] |
| P-glycoprotein (P-gp) | 4.7 µM | Inhibition of Rhodamine 123 Transport[8][9] |
Deep Dive into Novel Mechanisms of Action
Beyond its effects on neurotransmitter systems, this compound's interactions with fundamental cellular machinery, such as mitochondria and efflux pumps, are of significant interest. These interactions may hold the key to understanding both its therapeutic potential and its safety profile.
Mitochondrial Dysfunction
A compelling body of evidence links this compound to mitochondrial toxicity, which is considered a likely contributor to the rare instances of severe hepatotoxicity observed with the drug.[4][5][7] In vitro studies have demonstrated that this compound can profoundly inhibit mitochondrial respiration.[4][5]
Specifically, this compound has been shown to be a potent inhibitor of Complex I and, to a lesser extent, Complex IV of the mitochondrial electron transport chain.[4] This inhibition disrupts the process of oxidative phosphorylation, leading to a decrease in ATP production and an increase in oxidative stress, which can ultimately trigger apoptotic pathways and lead to cell death.[4][7]
P-glycoprotein Inhibition
This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), an important efflux transporter.[8][9] P-gp is a member of the ATP-binding cassette (ABC) transporter family and plays a crucial role in limiting the absorption and distribution of a wide range of drugs. By inhibiting P-gp, this compound has the potential to alter the pharmacokinetics of co-administered drugs that are substrates of this transporter, leading to clinically significant drug-drug interactions.[8][9] This interaction is particularly relevant in the context of polypharmacy, which is common in patients treated for depression.
Potential Effects on Neuroinflammation and Glial Cells
While direct evidence for this compound's effects on glial cells is still emerging, studies on its close structural analog, trazodone, suggest a potential role in modulating neuroinflammation. Trazodone has been shown to exert anti-inflammatory effects on microglial cells, the resident immune cells of the central nervous system.[10] It can reduce the expression of pro-inflammatory markers and the release of inflammatory cytokines.[10] Given the structural similarities between this compound and trazodone, it is plausible that this compound may share these immunomodulatory properties. Furthermore, preclinical studies have indicated that this compound can have immunoprotective effects against stress in mice.[11] Investigating the direct effects of this compound on microglia and astrocytes could unveil novel mechanisms contributing to its antidepressant action, as neuroinflammation is increasingly recognized as a key factor in the pathophysiology of depression.
Experimental Protocols for Novel Target Identification
The discovery of novel molecular targets for existing drugs like this compound requires a combination of sophisticated and systematic experimental approaches. This section outlines key methodologies for identifying and validating new protein interactions.
Thermal Proteome Profiling (TPP) for Unbiased Target Discovery
Thermal Proteome Profiling (TPP) is a powerful technique for the unbiased identification of drug targets in a native cellular environment.[12][13] It relies on the principle that the binding of a drug to its protein target alters the protein's thermal stability.
Methodology:
-
Cell Culture and Lysis: Human cell lines (e.g., HepG2 for liver toxicity studies, or neuronal cell lines) are cultured and harvested. The cells are lysed to create a crude cell extract containing the proteome.
-
Drug Incubation: The cell lysate is divided into aliquots and incubated with either this compound or a vehicle control.
-
Temperature Gradient: The aliquots are heated across a range of temperatures to induce protein denaturation and aggregation.
-
Protein Extraction: The soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Sample Preparation for Mass Spectrometry: The soluble proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT10) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: The abundance of each protein is measured at each temperature point. A shift in the melting curve of a protein in the presence of this compound compared to the control indicates a direct or indirect interaction.
Assessing Mitochondrial Toxicity
Given the known effects of this compound on mitochondria, a focused investigation of its impact on mitochondrial function is warranted in any new cellular model.
Methodology:
-
Isolation of Mitochondria: Mitochondria can be isolated from cultured cells or tissue samples through differential centrifugation.
-
Immunocapture of OXPHOS Complexes: To study the effects on specific complexes of the electron transport chain, immunocapture techniques can be employed.
-
Mitochondrial membranes are solubilized using a mild detergent (e.g., lauryl maltoside).
-
Antibodies specific to subunits of the desired complex (e.g., Complex I or IV) are coupled to agarose beads.
-
The solubilized mitochondrial proteins are incubated with the antibody-coupled beads to isolate the complex.
-
-
Activity Assays: The enzymatic activity of the isolated complexes is measured in the presence of varying concentrations of this compound to determine the IC50.
-
High-Resolution Respirometry: The oxygen consumption rate of isolated mitochondria or intact cells is measured in the presence of different substrates and this compound to assess the overall impact on oxidative phosphorylation.
-
Mitochondrial Membrane Potential and ROS Production: Fluorescent probes can be used in intact cells to measure changes in mitochondrial membrane potential and the production of reactive oxygen species (ROS) in response to this compound treatment.
Future Directions and Conclusion
The identification of novel molecular targets for this compound opens up exciting new avenues for research. Future studies should focus on:
-
Elucidating the signaling pathways downstream of this compound's interaction with mitochondrial proteins.
-
Investigating the clinical relevance of P-glycoprotein inhibition by this compound through retrospective and prospective drug-drug interaction studies.
-
Directly assessing the effects of this compound on glial cell function and its role in neuroinflammation, which could provide a new rationale for its therapeutic use in depression and potentially other neurological disorders.
-
Utilizing proteomic and transcriptomic approaches to build a comprehensive map of the cellular changes induced by this compound.
References
- 1. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound: its place among antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro assessment of mitochondrial dysfunction and cytotoxicity of this compound, trazodone, and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of mitochondrial dysfunction in this compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein interactions of this compound and trazodone in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trazodone counteracts the response of microglial cells to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the immune system of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Impact of Nefazodone on Serotonergic and Noradrenergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nefazodone is an antidepressant distinguished by its unique dual mechanism of action, primarily characterized by potent serotonin 5-HT2A receptor antagonism and weak inhibition of both serotonin and norepinephrine reuptake.[1][2][3] This technical guide provides an in-depth analysis of this compound's pharmacological effects on serotonergic and noradrenergic systems. It consolidates quantitative binding data, details common experimental methodologies for assessing its activity, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Core Pharmacological Profile
This compound is classified as a serotonin antagonist and reuptake inhibitor (SARI).[1] Its therapeutic effects are believed to stem from a combination of postsynaptic receptor blockade and presynaptic transporter inhibition.[2]
-
Serotonergic System: The most prominent action of this compound is its high-affinity antagonism of the 5-HT2A receptor.[3][4] This action is thought to contribute to its antidepressant and anxiolytic effects, potentially by mitigating some of the adverse effects associated with selective serotonin reuptake inhibitors (SSRIs), such as anxiety, insomnia, and sexual dysfunction. This compound also exhibits a weaker inhibition of the serotonin transporter (SERT), leading to a modest increase in synaptic serotonin levels.[5]
-
Noradrenergic System: this compound demonstrates a moderate inhibitory effect on the norepinephrine transporter (NET), resulting in a slight elevation of norepinephrine in the synaptic cleft.[3] It also acts as an antagonist at α1-adrenergic receptors, which may contribute to side effects like orthostatic hypotension and dizziness.[2]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki values) of this compound for key serotonergic and noradrenergic targets. Lower Ki values indicate a higher binding affinity.
Table 1: this compound Binding Affinities for Serotonergic Receptors and Transporters
| Target | Species | Ki (nM) | Reference |
| 5-HT2A Receptor | Rat | 26 | [1] |
| 5-HT2A Receptor | Human | - | - |
| SERT (Serotonin Transporter) | Rat | 200 | [1] |
| SERT (Serotonin Transporter) | Human | 320 | [1] |
Table 2: this compound Binding Affinities for Noradrenergic Receptors and Transporters
| Target | Species | Ki (nM) | Reference |
| NET (Norepinephrine Transporter) | Rat | 540 | [1] |
| NET (Norepinephrine Transporter) | Human | 900 | [1] |
| α1-Adrenergic Receptor | Rat | 36 | [1] |
| α2-Adrenergic Receptor | Rat | 640 | [1] |
Table 3: In Vivo Receptor Occupancy
| Target | Species | Dose | Occupancy | Method | Reference |
| 5-HT2A Receptor | Human | 200 mg (single dose) | ~39% reduction in binding potential | [18F]-setoperone PET | [6][7] |
Experimental Protocols
The following sections outline the general methodologies employed to determine the pharmacological profile of this compound.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a drug for a specific receptor or transporter.
-
Objective: To quantify the binding affinity (Ki) of this compound for serotonergic and noradrenergic targets.
-
General Protocol:
-
Tissue Preparation: Brain regions rich in the target of interest (e.g., frontal cortex for 5-HT2A receptors) are homogenized, and cell membranes are isolated through centrifugation.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of this compound.[4][8][9]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
-
Objective: To determine the effect of this compound administration on serotonin and norepinephrine concentrations in specific brain regions.
-
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, hippocampus).
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF, which is collected at regular intervals.
-
Drug Administration: this compound or a vehicle is administered systemically (e.g., intraperitoneally).
-
Analysis: The collected dialysate samples are analyzed for serotonin and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
In Vivo Electrophysiology (Single-Unit Recording)
This technique is used to measure the firing rate of individual neurons in response to drug administration.
-
Objective: To assess the impact of this compound on the neuronal activity of serotonergic neurons in the dorsal raphe nucleus (DRN) and noradrenergic neurons in the locus coeruleus (LC).
-
General Protocol:
-
Animal Preparation: Anesthetized or freely moving animals are prepared for recording.
-
Electrode Placement: A microelectrode is stereotaxically lowered into the DRN or LC.
-
Neuron Identification: Serotonergic and noradrenergic neurons are identified based on their characteristic firing patterns and spike waveforms.
-
Baseline Recording: The baseline firing rate of a single neuron is recorded.
-
Drug Administration: this compound is administered, and changes in the neuron's firing rate are recorded over time.
-
Data Analysis: The firing rate before and after drug administration is compared to determine the drug's effect (e.g., increase, decrease, or no change in firing).
-
Signaling Pathways and Mechanisms of Action
Serotonergic Pathway Modulation
This compound's primary impact on the serotonergic system is through its potent antagonism of postsynaptic 5-HT2A receptors. By blocking these receptors, this compound prevents the downstream signaling cascade typically initiated by serotonin binding, which involves the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade is thought to contribute to its therapeutic effects. Concurrently, its weak inhibition of the serotonin transporter (SERT) leads to a modest increase in synaptic serotonin levels, which can then preferentially act on other serotonin receptor subtypes, such as 5-HT1A receptors.
Noradrenergic Pathway Modulation
In the noradrenergic system, this compound exerts a weak inhibitory effect on the norepinephrine transporter (NET), leading to a minor increase in synaptic norepinephrine. This can result in enhanced activation of postsynaptic adrenergic receptors. Additionally, this compound directly blocks α1-adrenergic receptors, which can lead to vasodilation and is associated with side effects such as orthostatic hypotension.
Conclusion
This compound's complex pharmacological profile, characterized by potent 5-HT2A antagonism and weak dual reuptake inhibition of serotonin and norepinephrine, distinguishes it from other classes of antidepressants. This guide has provided a consolidated overview of its quantitative binding affinities, the experimental methodologies used to characterize its effects, and a visualization of its mechanisms of action. A thorough understanding of these multifaceted interactions within the serotonergic and noradrenergic pathways is crucial for ongoing research and the development of novel therapeutics with improved efficacy and tolerability profiles.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: preclinical pharmacology of a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serotonergic antidepressant this compound inhibits the serotonin transporter: in vivo and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of single dose this compound and paroxetine upon 5-HT2A binding potential in humans using [18F]-setoperone PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Cytochrome P450 3A4 in Nefazodone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical role played by the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolism of the antidepressant nefazodone. It consolidates key quantitative data, details experimental methodologies used to elucidate these pathways, and visualizes the complex interactions involved. Understanding this relationship is paramount for predicting drug-drug interactions, assessing potential for toxicity, and guiding safer drug development and clinical use.
Executive Summary
This compound, a phenylpiperazine antidepressant, undergoes extensive and complex metabolism primarily mediated by the hepatic CYP3A4 isoenzyme.[1][2] This process yields several pharmacologically active and inactive metabolites, including hydroxythis compound (OH-NEF), triazoledione (TD), and m-chlorophenylpiperazine (m-CPP).[1][2] Critically, CYP3A4 not only drives the clearance of this compound but is also potently inhibited by the parent drug and its metabolites.[3] This dual role as a substrate and a time-dependent inhibitor makes this compound a significant perpetrator of clinically relevant drug-drug interactions.[3] Furthermore, the bioactivation of this compound by CYP3A4 into reactive intermediates, specifically a quinone-imine species, is strongly implicated in the mechanism of this compound-induced hepatotoxicity.[4][5][6]
This compound Metabolic Pathways via CYP3A4
This compound is subject to significant first-pass metabolism, resulting in a low oral bioavailability of approximately 20%.[3] The metabolic cascade is initiated and largely governed by CYP3A4.
Primary Metabolic Reactions Catalyzed by CYP3A4:
-
Aromatic Hydroxylation: CYP3A4 catalyzes the hydroxylation of this compound on the 3-chlorophenylpiperazine ring to form p-hydroxythis compound (OH-NEF).[4][5] This is a major circulating and pharmacologically active metabolite.[1]
-
N-Dealkylation and Oxidation: this compound and its metabolite OH-NEF are further metabolized by CYP3A4 to form another active metabolite, triazoledione (TD).[1][2]
-
Bioactivation to Reactive Intermediates: A critical pathway involves the two-electron oxidation of p-hydroxythis compound by CYP3A4. This reaction forms a reactive quinone-imine intermediate.[4][6] This electrophilic species can covalently bind to cellular macromolecules, including the CYP3A4 enzyme itself, leading to its inactivation and contributing to cellular damage and hepatotoxicity.[4] Another bioactivation route involves N-dearylation, which produces the toxic by-product 2-chloro-1,4-benzoquinone.[4]
The metabolite m-CPP is formed via N-dealkylation but is primarily metabolized by a different enzyme, CYP2D6.[1]
Quantitative Data
Inhibition of CYP3A4 by this compound
This compound displays NADPH-, time-, and concentration-dependent inactivation of CYP3A4, indicating that reactive metabolites are capable of covalently modifying and inactivating the enzyme.[4] This mechanism-based inhibition is a key factor in its drug-drug interaction profile.
Table 1: In Vitro Inhibition of Human CYP Isoforms by this compound and Metabolites
| Compound | CYP Isoform | Inhibition Parameter (IC50, µM) |
|---|---|---|
| This compound | CYP3A4 | 1.55 [7] |
| This compound | CYP2C9 | 5.13[7] |
| This compound | CYP2D6 | 20.72[7] |
| m-CPP | CYP2D6 | 7.78[7] |
| m-CPP | CYP2A6 | 10.03[7] |
IC50 is the half maximal inhibitory concentration.
Table 2: Time-Dependent Inhibition (TDI) Kinetic Parameters for this compound on CYP3A4
| Parameter | Value | Description |
|---|---|---|
| KI | 0.23 µM | Inactivator concentration at half-maximal rate of inactivation.[8] |
| kinact | 0.08 min-1 | Maximal rate of inactivation.[8] |
Determined in pooled human liver microsomes with midazolam as the probe substrate.[8]
Pharmacokinetics of this compound and its Metabolites
The pharmacokinetics of this compound are nonlinear, with AUC and Cmax increasing more than proportionally with dose increases.[1]
Table 3: Key Pharmacokinetic Parameters
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| This compound | Bioavailability | ~20% | [3] |
| T1/2 (elimination half-life) | 2 - 4 hours | [1] | |
| Protein Binding | >99% | [1] | |
| Hydroxythis compound (OH-NEF) | AUC (relative to parent) | ~40% of this compound | [1] |
| T1/2 | 1.5 - 4 hours | [1] | |
| Triazoledione (TD) | AUC (relative to parent) | ~400% of this compound | [1] |
| T1/2 | ~18 hours | [1] | |
| m-CPP | AUC (relative to parent) | ~7% of this compound | [1] |
| | T1/2 | ~48 hours |[1] |
Clinical Drug-Drug Interaction Data
The potent inhibition of CYP3A4 by this compound leads to significant increases in the plasma concentrations of co-administered CYP3A4 substrates.
Table 4: Effect of this compound on Co-administered CYP3A4 Substrates
| CYP3A4 Substrate | Effect of this compound Co-administration |
|---|---|
| Alprazolam | Elimination half-life increased from 12.3 to 16.4 hours. |
| Buspirone | Increased plasma levels of buspirone. |
| Triazolam | Significant increase in plasma levels; 75% reduction in initial triazolam dose recommended. |
| Simvastatin | ~20-fold increase in plasma concentrations of simvastatin and simvastatin acid. |
| Atorvastatin | ~3 to 4-fold increase in plasma concentrations of atorvastatin and atorvastatin lactone. |
Experimental Protocols
The characterization of this compound's metabolism has been achieved through a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism and Inhibition Studies
These studies are crucial for identifying the enzymes involved, the metabolites formed, and the kinetics of inhibition.
Protocol 1: Metabolism in Human Liver Microsomes (HLM) and Recombinant Enzymes
-
Objective: To identify metabolites and determine the specific P450 isoforms responsible for this compound metabolism.
-
Materials: Pooled HLM from multiple donors, recombinant human CYP enzymes (e.g., rCYP3A4), this compound, NADPH regenerating system (cofactor), phosphate buffer (pH 7.4).[2][4][9]
-
Procedure:
-
Incubation Mixture Preparation: A typical incubation mixture contains HLM (e.g., 0.5-1.0 mg/mL protein) or recombinant CYP enzyme, phosphate buffer, and this compound (at various concentrations, e.g., 20-100 µM).[4][9][10]
-
Pre-incubation: The mixture is pre-incubated at 37°C for approximately 5 minutes to equilibrate.[9]
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.[9]
-
Incubation: The reaction proceeds at 37°C for a specified time (e.g., up to 60 minutes), with gentle agitation.[9]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or ethyl acetate) to precipitate the proteins.[9]
-
Sample Processing: Samples are centrifuged to pellet the protein, and the supernatant containing the parent drug and metabolites is collected.[9]
-
Analysis: The supernatant is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.[4][10]
-
-
Inhibitor Screening: To confirm the role of specific enzymes, the protocol is repeated in the presence of known selective CYP inhibitors (e.g., ketoconazole for CYP3A4). A reduction in metabolite formation indicates the involvement of that enzyme.[2]
Protocol 2: Time-Dependent Inhibition (kinact/KI) Assay
-
Objective: To determine the kinetic parameters of irreversible or time-dependent inhibition of CYP3A4 by this compound.
-
Methodology: This involves a pre-incubation step where the inactivator (this compound) is incubated with the enzyme source (HLM) and NADPH for varying lengths of time before the addition of a probe substrate.
-
Procedure:
-
Primary Incubation: Pooled HLM are pre-incubated with various concentrations of this compound in the presence of NADPH for several different time points (e.g., 0, 5, 10, 15, 30 minutes).[8][11]
-
Secondary Incubation: An aliquot of the primary incubation mixture is diluted into a secondary incubation containing a high concentration of a CYP3A4 probe substrate (e.g., midazolam or testosterone) and NADPH.[12]
-
Activity Measurement: The rate of formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam) is measured.[8]
-
Data Analysis: The natural logarithm of the percentage of enzyme activity remaining is plotted against the pre-incubation time. The observed rate of inactivation (kobs) is determined from the slope of this line for each this compound concentration. The final kinact and KI values are then calculated by non-linear regression analysis of a plot of kobs versus the inhibitor concentration.[8]
-
In Vivo Clinical Studies
Human studies are essential to confirm in vitro findings and assess the clinical significance of drug-drug interactions.
Protocol 3: Clinical Drug-Drug Interaction Study (Crossover Design)
-
Objective: To evaluate the in vivo inhibitory effect of this compound on CYP3A4 activity in healthy human subjects.
-
Study Design: A randomized, multi-way crossover design is often used.
-
Procedure:
-
Participants: A cohort of healthy volunteers is enrolled.
-
Baseline Phase: CYP3A4 activity is measured at baseline for each subject using a probe substrate.
-
Treatment Phases: Subjects receive clinically relevant doses of this compound for a period sufficient to reach steady-state (e.g., 8 days).
-
Probe Administration: After the treatment period, subjects are given a single dose of a sensitive CYP3A4 probe substrate (e.g., oral alprazolam).
-
Pharmacokinetic Sampling: Serial blood samples are collected over a period of time (e.g., 24-48 hours) to determine the full pharmacokinetic profile (Cmax, Tmax, AUC, T1/2) of the probe substrate.
-
Washout Period: A washout period of sufficient duration (e.g., 7-14 days) is implemented between different treatment arms to ensure complete elimination of the previous drug.
-
Data Comparison: The pharmacokinetic parameters of the probe substrate when administered with this compound are compared to the baseline values to quantify the extent of inhibition.
-
Conclusion and Clinical Implications
The interaction between this compound and CYP3A4 is multifaceted and clinically significant. CYP3A4 is the primary enzyme responsible for the metabolic clearance of this compound and its major active metabolite, hydroxythis compound.[2] However, the bioactivation of this compound by this same enzyme into reactive quinone-imine intermediates provides a mechanistic basis for the rare but severe hepatotoxicity associated with the drug.[4]
Furthermore, this compound is a potent, mechanism-based inhibitor of CYP3A4.[8] This potent inhibition contraindicates its use with drugs that are sensitive CYP3A4 substrates and have a narrow therapeutic index, such as triazolam, simvastatin, and atorvastatin, due to the risk of dangerously elevated plasma concentrations and associated toxicities.[1] Drug development professionals must consider this strong inhibitory potential when designing clinical trials or evaluating new chemical entities that may be co-administered with CYP3A4 inhibitors. For researchers, the this compound-CYP3A4 interaction serves as a compelling case study in the complexities of drug metabolism, highlighting the critical need for thorough in vitro and in vivo characterization to ensure patient safety.
References
- 1. fda.gov [fda.gov]
- 2. Human CYP3A4 and the metabolism of this compound and hydroxythis compound by human liver microsomes and heterologously expressed enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivation of the nontricyclic antidepressant this compound to a reactive quinone-imine species in human liver microsomes and recombinant cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. researchgate.net [researchgate.net]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 12. courses.washington.edu [courses.washington.edu]
Methodological & Application
Utilizing Nefazodone in Primary Neuronal Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of nefazodone, an antidepressant with a dual mechanism of action, in primary neuronal cell culture experiments. This document outlines the pharmacological background of this compound, detailed protocols for cell culture and relevant assays, and data presentation guidelines to facilitate reproducible and robust experimental outcomes.
Introduction to this compound
This compound is a phenylpiperazine antidepressant that functions primarily through two mechanisms: the antagonism of the serotonin 5-HT2A receptor and the inhibition of serotonin and norepinephrine reuptake.[1][2][3][4][5][6] This dual action distinguishes it from other classes of antidepressants like selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).[1][2] this compound has a low affinity for cholinergic, histaminic, and alpha-1 adrenergic receptors, which is associated with a lower incidence of certain side effects.[1][5] Its active metabolites, including hydroxythis compound and m-chlorophenylpiperazine (mCPP), also contribute to its pharmacological profile. The metabolism of this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[7]
In the context of primary neuronal cell culture, this compound can be a valuable tool to investigate the roles of serotonergic and noradrenergic signaling in neuronal health, plasticity, and disease models. Its specific receptor-binding profile allows for the dissection of signaling pathways involved in neuroprotection, neurite outgrowth, and synaptic function.
Data Presentation: Quantitative Summary
Quantitative data from experiments should be organized into clear and concise tables to allow for easy comparison between different experimental conditions.
Table 1: Pharmacological Profile of this compound
| Target | Action | Affinity (Ki, nM) | Species |
| 5-HT2A Receptor | Antagonist | 7.1 | Rat Cortex |
| Serotonin Transporter (SERT) | Inhibitor | 220 | Rat |
| Norepinephrine Transporter (NET) | Inhibitor | 555 | Rat |
| α1-Adrenergic Receptor | Antagonist | 5.5 | - |
| α2-Adrenergic Receptor | Antagonist | 84 | - |
This table summarizes the binding affinities of this compound for its primary targets. Data compiled from publicly available resources.
Table 2: Illustrative Experimental Data: Effect of this compound on Neuronal Viability
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) | Standard Deviation |
| Control (Vehicle) | 0 | 100 | 5.2 |
| This compound | 1 | 98.7 | 4.8 |
| This compound | 10 | 95.3 | 5.1 |
| This compound | 50 | 85.1 | 6.3 |
| Staurosporine (Positive Control) | 1 | 35.2 | 4.5 |
This table is an example of how to present data from a cell viability assay (e.g., MTT assay). The data shown are hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed protocols for primary neuronal cell culture and key assays to assess the effects of this compound.
Primary Cortical Neuron Culture from Rodent Embryos
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats or mice.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Hank's Balanced Salt Solution (HBSS), sterile, ice-cold
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Sterile dissection tools
-
70 µm cell strainer
-
Culture plates or coverslips
Procedure:
-
Coat culture surfaces with 100 µg/mL Poly-D-lysine or Poly-L-ornithine overnight at 37°C.[8][9] Wash plates three times with sterile water and allow them to dry before use.
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and place them in ice-cold sterile HBSS.
-
Under a dissecting microscope, remove the brains and dissect the cortices. Remove the meninges.
-
Transfer the cortical tissue to a tube containing 0.25% Trypsin-EDTA and incubate for 15 minutes at 37°C.
-
Gently add an equal volume of DMEM with 10% FBS to inactivate the trypsin.
-
Add DNase I to a final concentration of 0.05 mg/mL.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.[9]
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal medium with supplements.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm² on the coated culture surfaces.[8]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-media change with fresh, pre-warmed culture medium. Continue to perform half-media changes every 2-3 days.
This compound Treatment
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound hydrochloride in sterile dimethyl sulfoxide (DMSO) or water.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Treatment of Neuronal Cultures:
-
On the desired day in vitro (DIV), typically between DIV 7 and DIV 10 when synapses are more mature, prepare serial dilutions of this compound in pre-warmed Neurobasal medium.
-
It is recommended to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM) to determine the optimal working concentration for your specific assay.
-
Remove half of the medium from each well and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO or water used to dissolve this compound).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with the chosen assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plate reader
Procedure:
-
Culture and treat primary neurons in a 96-well plate as described above.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be converted into formazan crystals by viable cells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Neurite Outgrowth Assay
This assay quantifies the extent of neurite extension from the cell body.
Materials:
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
High-content imaging system or fluorescence microscope with image analysis software
Procedure:
-
Culture and treat neurons on coverslips or in imaging-compatible plates.
-
After treatment, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips or image the plates using a high-content imaging system.
-
Quantify neurite length and branching using appropriate image analysis software.[11][12]
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-ERK, total ERK, CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat neurons in 6-well or 12-well plates.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13][14]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13][14]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action.
Experimental Workflow
Caption: General workflow for studying this compound.
These application notes and protocols are intended to serve as a starting point for researchers. Optimization of cell densities, drug concentrations, and incubation times may be necessary for specific experimental aims and neuronal cell types. Always adhere to institutional guidelines for animal care and use and laboratory safety.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel serotonergic mechanisms and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. fda.gov [fda.gov]
- 8. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 9. Primary Culture of Cortical Neurons [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurite Outgrowth Assay [bio-protocol.org]
- 13. Western Blotting for Neuronal Proteins [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
Application of Nefazodone as a Tool for Studying Serotonin Transporter Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nefazodone, a phenylpiperazine antidepressant, serves as a valuable research tool for investigating the function of the serotonin transporter (SERT). Its distinct pharmacological profile, characterized by a dual mechanism of action as both a serotonin 5-HT2A receptor antagonist and a weak serotonin reuptake inhibitor, allows for the dissection of serotonergic pathways.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of SERT function, intended for researchers, scientists, and drug development professionals.
This compound's utility in a research context stems from its moderate affinity for SERT, which allows for the study of transporter inhibition without the high potency that might mask more subtle regulatory mechanisms.[5][6] Furthermore, its concomitant potent blockade of 5-HT2A receptors can be experimentally leveraged to isolate the effects of SERT inhibition from those mediated by this major postsynaptic serotonin receptor.[2][3]
Data Presentation
Table 1: Binding Affinities (Ki) of this compound for Human Monoamine Transporters and Receptors
| Target | This compound Ki (nM) | Reference(s) |
| Serotonin Transporter (SERT) | 200 - 459 | [5] |
| Norepinephrine Transporter (NET) | 360 - 618 | [5] |
| Dopamine Transporter (DAT) | 360 | [5] |
| 5-HT1A Receptor | 87 | [7] |
| 5-HT2A Receptor | 26 | [7] |
| α1-Adrenergic Receptor | 36 | [7] |
| α2-Adrenergic Receptor | 590 | [7] |
| Histamine H1 Receptor | 3100 | [7] |
| Muscarinic Cholinergic Receptor | > 10,000 | [7] |
Table 2: Functional Effects of this compound on Serotonin Transporter Activity in Rat Cortical Synaptosomes
| Treatment | Km for [3H]-5-HT Uptake (nmol/L) | % Change from Control | Reference(s) |
| Control | 60 | - | [6] |
| Acute this compound (100 mg/kg s.c.) | 230 | +283% | [6] |
| Acute this compound (150 mg/kg s.c.) | 242 | +303% | [6] |
| Subchronic this compound (100 mg/kg, s.c., b.i.d. x 5.5 days) | - | 24% reduction in [3H]-5-HT uptake | [6] |
| Subchronic this compound (150 mg/kg, s.c., b.i.d. x 5.5 days) | - | 29% reduction in [3H]-5-HT uptake | [6] |
Mandatory Visualization
Caption: Serotonin signaling pathway and points of this compound interaction.
Experimental Protocols
Protocol 1: In Vitro [3H]-Serotonin Uptake Assay in Rat Brain Synaptosomes
This protocol is adapted from the methodology described by Owens et al. (1995) and is designed to measure the effect of this compound on the uptake of radiolabeled serotonin into isolated nerve terminals (synaptosomes).[6]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sucrose solution (0.32 M), ice-cold
-
Krebs-Ringer bicarbonate buffer (pH 7.4) containing: 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11 mM glucose, and 0.1 mM pargyline.
-
[3H]-Serotonin (specific activity ~20 Ci/mmol)
-
This compound hydrochloride
-
Scintillation fluid
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Homogenizer (e.g., Teflon-glass)
-
Refrigerated centrifuge
-
Liquid scintillation counter
-
Water bath
Procedure:
-
Synaptosome Preparation: a. Euthanize rats and rapidly dissect the cerebral cortex on ice. b. Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a Teflon-glass homogenizer (approx. 10-12 gentle strokes). c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. d. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. e. Resuspend the resulting pellet (P2 fraction, enriched in synaptosomes) in Krebs-Ringer bicarbonate buffer.
-
[3H]-Serotonin Uptake Assay: a. Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C in a shaking water bath. b. Add this compound at various concentrations (or vehicle for control) and continue incubation for 10 minutes. c. Initiate the uptake reaction by adding [3H]-serotonin to a final concentration of 10-200 nM. d. Incubate for 5 minutes at 37°C. e. Terminate the uptake by rapid filtration through glass-fiber filters under vacuum. f. Immediately wash the filters three times with 5 mL of ice-cold buffer. g. Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a potent serotonin uptake inhibitor like fluoxetine) from the total uptake. b. To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of [3H]-serotonin in the presence and absence of this compound. c. Analyze the data using non-linear regression analysis (e.g., Lineweaver-Burk or Michaelis-Menten plots).
Caption: Experimental workflow for the [3H]-Serotonin uptake assay.
Protocol 2: In Vivo Antagonism of p-Chloroamphetamine (PCA)-Induced Serotonin Depletion
This protocol is based on the in vivo studies described by Owens et al. (1995) and is used to assess the ability of this compound to block the serotonin-depleting effects of p-chloroamphetamine (PCA), an effect that is dependent on a functional serotonin transporter.[6]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound hydrochloride
-
p-Chloroamphetamine (PCA)
-
Saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane or pentobarbital)
-
Dissection tools
-
Homogenizer
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Perchloric acid (0.1 M)
Procedure:
-
Animal Dosing: a. Acclimatize rats to the housing conditions for at least 3 days prior to the experiment. b. Dissolve this compound in a suitable vehicle (e.g., saline). c. Administer this compound (e.g., 30, 100, or 150 mg/kg, intraperitoneally - i.p.) or vehicle to different groups of rats. d. After a predetermined time (e.g., 30 minutes), administer PCA (e.g., 5 mg/kg, i.p.) to all animals.
-
Tissue Collection: a. At a specific time point after PCA administration (e.g., 24 hours), euthanize the rats by decapitation. b. Rapidly dissect the brain and specific regions of interest (e.g., cortex, hippocampus, striatum) on ice. c. Immediately freeze the tissue samples on dry ice and store at -80°C until analysis.
-
Serotonin Level Measurement: a. Homogenize the brain tissue samples in ice-cold 0.1 M perchloric acid. b. Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C. c. Filter the supernatants. d. Inject an aliquot of the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector. e. Quantify the serotonin concentration by comparing the peak height or area to that of known standards.
-
Data Analysis: a. Express serotonin levels as ng/g of wet tissue weight. b. Compare the serotonin levels in the different treatment groups (vehicle + PCA, this compound + PCA) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). c. A significant attenuation of the PCA-induced serotonin depletion in the this compound-treated groups indicates in vivo blockade of the serotonin transporter.
Caption: Experimental workflow for the in vivo antagonism of PCA-induced serotonin depletion.
Conclusion
This compound represents a multifaceted tool for the study of serotonin transporter function. Its moderate affinity for SERT, combined with its potent 5-HT2A receptor antagonism, provides a unique pharmacological profile that can be exploited in both in vitro and in vivo experimental paradigms. The protocols outlined in this document provide a framework for researchers to utilize this compound to investigate the role of SERT in various physiological and pathological processes. Careful consideration of its full pharmacological profile, including its interactions with other receptors and transporters, is essential for the accurate interpretation of experimental results.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The serotonergic antidepressant this compound inhibits the serotonin transporter: in vivo and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of antidepressants to human brain receptors: focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assessment of Nefazodone Metabolism Using Human Liver Microsomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefazodone is an antidepressant drug that undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and idiosyncratic hepatotoxicity. In vitro studies using human liver microsomes (HLMs) provide a reliable and efficient model to investigate the metabolic pathways of this compound. This document provides detailed application notes and protocols for assessing this compound metabolism in vitro.
This compound is metabolized into several active metabolites, including hydroxythis compound (OH-NEF), triazoledione (TD), and m-chlorophenylpiperazine (m-CPP)[1][2]. The primary enzyme responsible for the metabolism of this compound and its hydroxy metabolite is CYP3A4[1][2]. The metabolic reactions include hydroxylation, N-dealkylation, and oxidation[3][4][5]. Of particular interest is the bioactivation of this compound to a reactive quinone-imine species, which is thought to be a contributing factor to its potential for liver toxicity[3][6][7]. This bioactivation pathway involves the formation of p-hydroxythis compound followed by a two-electron oxidation[3].
Metabolic Pathways of this compound
The metabolism of this compound is complex, involving multiple enzymatic steps. The main pathways are summarized in the diagram below.
Caption: Metabolic pathways of this compound in human liver microsomes.
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Microsomes: Pooled human liver microsomes (HLMs)
-
Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate buffer (pH 7.4)
-
Quenching Solution: Acetonitrile or methanol, potentially containing an internal standard for analytical quantification
-
Positive Control: A compound known to be metabolized by CYP3A4 (e.g., testosterone or midazolam)
Incubation Procedure
The following protocol outlines a typical procedure for assessing the metabolic stability of this compound.
Caption: Experimental workflow for in vitro this compound metabolism assay.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, thaw the pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system.
-
-
Incubation Mixture:
-
In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), the HLM suspension, and the this compound working solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination:
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile). The organic solvent should contain an appropriate internal standard for LC-MS/MS analysis.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Controls:
-
Include a negative control without the NADPH regenerating system to assess for any non-enzymatic degradation.
-
A positive control with a known CYP3A4 substrate should be run in parallel to ensure the enzymatic activity of the microsomes.
-
Analytical Method
The concentration of this compound and its metabolites in the collected samples is typically determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of multiple analytes in a complex matrix[4][8][9].
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be presented in tabular format for clarity and ease of comparison.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | This compound Concentration (µM) | % this compound Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 60 | 0.10 | 10 |
Table 2: Formation of Major this compound Metabolites over Time
| Time (min) | OH-NEF (µM) | m-CPP (µM) | TD (µM) |
| 0 | 0.00 | 0.00 | 0.00 |
| 5 | 0.08 | 0.02 | 0.01 |
| 15 | 0.20 | 0.05 | 0.03 |
| 30 | 0.30 | 0.08 | 0.05 |
| 60 | 0.25 | 0.10 | 0.08 |
Note: The data presented in the tables are for illustrative purposes only and will vary depending on the experimental conditions.
Conclusion
The in vitro assessment of this compound metabolism using human liver microsomes is a fundamental study in drug development. It provides valuable insights into the metabolic pathways, the enzymes involved, and the potential for the formation of reactive metabolites. The detailed protocols and data presentation formats provided in this document serve as a comprehensive guide for researchers in this field. Accurate characterization of this compound's metabolism is essential for a thorough understanding of its pharmacology and toxicology.
References
- 1. Human CYP3A4 and the metabolism of this compound and hydroxythis compound by human liver microsomes and heterologously expressed enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Bioactivation of the nontricyclic antidepressant this compound to a reactive quinone-imine species in human liver microsomes and recombinant cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete profiling and characterization of in vitro this compound metabolites using two different tandem mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utility of multivariate analysis in support of in vitro metabolite identification studies: retrospective analysis using the antidepressant drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput quantitation of this compound and its metabolites in human plasma by high flow direct-injection LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
Methodology for Nefazodone Brain Tissue Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefazodone is an antidepressant with a dual mechanism of action, primarily acting as a potent antagonist of the serotonin 5-HT2A receptor and a weak inhibitor of serotonin and norepinephrine reuptake. Understanding the extent to which this compound and its active metabolites bind to brain tissue is crucial for elucidating its pharmacokinetic and pharmacodynamic (PK/PD) relationship in the central nervous system (CNS). This document provides detailed application notes and protocols for conducting brain tissue binding assays for this compound, essential for preclinical drug development and neuroscience research.
The "free drug" hypothesis posits that only the unbound fraction of a drug is available to cross biological membranes and interact with its target. Therefore, determining the fraction of this compound that is not bound to brain tissue components (fu,brain) is critical for predicting its therapeutic efficacy and potential for CNS-related side effects. These protocols describe two standard in vitro methods for this purpose: equilibrium dialysis and the brain slice technique.
This compound and its Metabolites: CNS Distribution
This compound is extensively metabolized, with key active metabolites including hydroxythis compound (OHNFZ), meta-chlorophenylpiperazine (mCPP), and a triazoledione metabolite. Preclinical studies in rodents have provided insights into the relative brain penetration of these compounds. This compound rapidly enters the brain; however, its concentration is surpassed by that of its metabolite, mCPP. In contrast, OHNFZ exhibits poor penetration across the blood-brain barrier.[1] This differential distribution underscores the importance of assessing the brain tissue binding of both the parent drug and its major metabolites.
Quantitative Data Summary
| Compound | Parameter | Species | Value | Reference |
| This compound | Plasma Protein Binding | Human | >99% | [2] |
| Brain/Plasma Ratio (Total) | Rat | Rapidly enters the brain | [1] | |
| 5-HT2A Receptor Occupancy (in vivo) | Human | Significant at therapeutic doses | [3] | |
| mCPP | Brain/Plasma Ratio (Total) | Rat | Brain concentrations can exceed this compound | [1] |
| OHNFZ | Brain/Plasma Ratio (Total) | Rat | Poor brain penetration | [1] |
Experimental Protocols
Protocol 1: Equilibrium Dialysis Assay for this compound Brain Tissue Binding
This protocol describes the determination of the unbound fraction of this compound in brain tissue homogenate using equilibrium dialysis. This method is a high-throughput approach to assess drug-tissue binding.[4]
Materials:
-
Rat or mouse brain tissue
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound hydrochloride
-
Internal standard (e.g., isotopically labeled this compound)
-
96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., molecular weight cut-off of 5-10 kDa)
-
Homogenizer
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Brain Homogenate Preparation:
-
Harvest fresh brain tissue from rodents and place it in ice-cold PBS.
-
Weigh the tissue and homogenize it in 3-4 volumes of ice-cold PBS (e.g., 1 g of brain tissue in 3-4 mL of PBS).
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g for 5 minutes) to remove cellular debris. Collect the supernatant.
-
-
Equilibrium Dialysis Setup:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and spike it into the brain homogenate to achieve the desired final concentrations (e.g., a range covering therapeutic concentrations, such as 10-1000 ng/mL). The final DMSO concentration should be low (<0.5%) to avoid affecting protein binding.
-
Assemble the 96-well dialysis unit according to the manufacturer's instructions.
-
Add the this compound-spiked brain homogenate to one side of the dialysis membrane (the donor chamber).
-
Add an equal volume of PBS to the other side of the membrane (the receiver chamber).
-
Seal the dialysis unit.
-
-
Incubation:
-
Place the sealed dialysis unit in an incubator shaker set at 37°C with gentle agitation for an appropriate duration to reach equilibrium. An incubation time of 4-6 hours is typically sufficient for many compounds, but this should be optimized for this compound.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect samples from both the donor (brain homogenate) and receiver (PBS) chambers.
-
Add an internal standard to all samples.
-
Precipitate proteins from the brain homogenate samples by adding a sufficient volume of a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant from the brain homogenate samples and the samples from the receiver chamber by a validated LC-MS/MS method to determine the concentrations of this compound.[5]
-
-
Data Analysis:
-
The fraction unbound in the brain homogenate (fu,homogenate) is calculated as the ratio of the concentration of this compound in the receiver chamber (unbound drug) to the concentration in the donor chamber (total drug) at equilibrium.
-
The fraction unbound in brain tissue (fu,brain) can be calculated from the fraction unbound in the diluted homogenate using the following equation: fu,brain = (1 / D) / (((1 / fu,homogenate) - 1) + (1 / D)) Where D is the dilution factor of the brain homogenate.
-
Protocol 2: Brain Slice Method for this compound Brain Tissue Binding
This method is considered more physiologically relevant than the homogenate method as it maintains the cellular structure and pH gradients of the brain tissue.[2]
Materials:
-
Rat or mouse
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2). A typical aCSF composition is (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 1 MgSO4, 26 NaHCO3, and 10 glucose.
-
This compound hydrochloride
-
Incubation chamber with temperature control (37°C) and oxygenation
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare acute brain slices (typically 300-400 µm thick) from the region of interest using a vibratome.
-
-
Incubation:
-
Transfer the brain slices to an incubation chamber containing pre-warmed (37°C) and continuously oxygenated aCSF.
-
Allow the slices to recover for a period (e.g., 30-60 minutes).
-
Replace the recovery aCSF with fresh, pre-warmed, and oxygenated aCSF containing the desired concentration of this compound.
-
Incubate the slices for a sufficient time to allow for drug equilibration (e.g., 2-5 hours).
-
-
Sample Collection and Processing:
-
After incubation, remove the slices from the incubation medium.
-
Briefly wash the slices in fresh, drug-free aCSF to remove excess surface drug.
-
Blot the slices to remove excess buffer, and then weigh them.
-
Homogenize the slices in a known volume of a suitable buffer or solvent.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the brain slice homogenate and in the incubation medium using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The unbound volume of distribution in the brain (Vu,brain) is calculated using the following equation: Vu,brain = (Amount of drug in slice / Slice weight) / Concentration of drug in the medium
-
The fraction unbound in the brain (fu,brain) can be estimated from Vu,brain, though the direct calculation is complex and often requires additional assumptions.
-
Visualizations
This compound Signaling Pathway
Caption: this compound's dual mechanism of action.
Experimental Workflow for Equilibrium Dialysis
Caption: Workflow for determining fu,brain using equilibrium dialysis.
Experimental Workflow for Brain Slice Assay
Caption: Workflow for determining Vu,brain using the brain slice method.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Binding, Equilibrium Dialysis - Brain Tissue | AMRI [amri.staging.ribbitt.com]
- 3. Fast High-Throughput Assay for Brain Tissue Binding [pharma-industry-review.com]
- 4. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying Nefazodone's Effects on the Immune System in Mice
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for investigating the immunomodulatory effects of nefazodone, a serotonin 5-HT2A receptor antagonist and weak serotonin-norepinephrine-dopamine reuptake inhibitor, in a murine model. The protocols outlined herein are designed to deliver robust and reproducible data for assessing the impact of this compound on key immune cell populations, cytokine profiles, and intracellular signaling pathways. This comprehensive guide is intended for researchers in immunology, pharmacology, and drug development seeking to understand the intricate interactions between this compound and the immune system.
Introduction
This compound is an antidepressant with a primary mechanism of action involving the blockade of serotonin 5-HT2A receptors.[1][2][3][4] Serotonergic pathways are increasingly recognized for their role in modulating immune responses.[5] Preclinical studies have suggested that this compound may possess immunoprotective properties, particularly under conditions of stress, where it has been shown to mitigate the suppression of T-lymphocyte populations.[6][7] However, a comprehensive understanding of this compound's effects on a broader range of immune parameters in a non-stress context is lacking.
This experimental design provides a systematic approach to characterizing the immunopharmacological profile of this compound in mice. The key objectives are:
-
To determine the effect of this compound on the frequency and activation status of major immune cell populations in the spleen and peripheral blood.
-
To quantify changes in the secretion of key Th1, Th2, and Th17 cytokines following this compound treatment.
-
To investigate the impact of this compound on the activation of critical intracellular signaling pathways, such as NF-κB and MAPK, in immune cells.
Experimental Design
Animal Model
-
Species: Mouse
-
Strain: C57BL/6J (due to their well-characterized immune system and availability of immunological reagents)
-
Age: 8-12 weeks
-
Sex: Female (to maintain consistency and avoid confounding variables related to sex hormones)
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be allowed to acclimate for at least one week before the commencement of the experiment.
Experimental Groups
A minimum of 8-10 mice per group is recommended to ensure statistical power.
| Group ID | Treatment | Dosage | Route of Administration | Duration |
| 1 | Vehicle Control | 0.5% Methylcellulose in sterile water | Oral gavage | 14 days |
| 2 | This compound (Low Dose) | 10 mg/kg | Oral gavage | 14 days |
| 3 | This compound (High Dose) | 30 mg/kg | Oral gavage | 14 days |
Rationale for Dosage Selection: A previous study in mice demonstrated immunomodulatory effects of this compound at 10 mg/kg/day administered subcutaneously in a stress model.[6] Given the lower oral bioavailability of this compound (approximately 20%), a higher oral dose may be required to achieve similar systemic exposure.[1][8][9][10] Therefore, a low dose of 10 mg/kg and a higher dose of 30 mg/kg administered orally are proposed to assess for dose-dependent effects.
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects.
Detailed Protocols
This compound Formulation and Administration
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water as the vehicle.
-
Calculate the required amount of this compound hydrochloride for each dose group based on the average weight of the mice.
-
Suspend the this compound powder in the vehicle to achieve final concentrations of 1 mg/mL (for the 10 mg/kg dose) and 3 mg/mL (for the 30 mg/kg dose), assuming a dosing volume of 10 mL/kg.
-
Administer the respective formulations daily via oral gavage for 14 consecutive days.
Sample Collection and Processing
-
On day 15, euthanize mice via CO2 asphyxiation followed by cervical dislocation.
-
Collect peripheral blood via cardiac puncture into EDTA-coated tubes.
-
Aseptically harvest the spleen and place it in a petri dish containing sterile, ice-cold RPMI-1640 medium.
-
Prepare single-cell suspensions from the spleens by gently mashing the tissue through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes with RPMI-1640 and resuspend in an appropriate buffer for downstream assays.
-
Isolate peripheral blood mononuclear cells (PBMCs) from the collected blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
Flow Cytometry for Immune Cell Phenotyping
-
Adjust the concentration of splenocytes or PBMCs to 1 x 10^7 cells/mL in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into 5 mL polystyrene tubes.
-
Add a master mix of fluorochrome-conjugated antibodies (see table below for a suggested panel) to each tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer.
-
Acquire data on a flow cytometer.
Suggested Flow Cytometry Panel:
| Target | Fluorochrome | Cell Population Identified |
| CD45 | PerCP-Cy5.5 | All leukocytes |
| CD3e | FITC | T cells |
| CD4 | PE | Helper T cells |
| CD8a | APC | Cytotoxic T cells |
| CD19 | PE-Cy7 | B cells |
| NK1.1 | BV421 | NK cells |
| CD11b | APC-Cy7 | Myeloid cells |
| F4/80 | BV605 | Macrophages |
| CD69 | Pacific Blue | Early activation marker |
| CD25 | BV786 | Activation marker (Tregs) |
Multiplex ELISA for Cytokine Quantification
-
Prepare serum from a portion of the collected blood by allowing it to clot at room temperature for 30 minutes, followed by centrifugation.
-
Use a commercially available multiplex bead-based immunoassay kit for the simultaneous quantification of multiple murine cytokines (e.g., a Th1/Th2/Th17 panel).
-
Follow the manufacturer's instructions for the assay protocol, including the preparation of standards, samples, and reagents.
-
Acquire data on a compatible flow cytometer or a dedicated multiplex assay reader.
Suggested Cytokine Panel:
| Cytokine | Associated T Helper Subset |
| IFN-γ, TNF-α, IL-2 | Th1 (Pro-inflammatory) |
| IL-4, IL-5, IL-10, IL-13 | Th2 (Anti-inflammatory/Allergic) |
| IL-17A, IL-22 | Th17 (Pro-inflammatory/Autoimmunity) |
Western Blot for Signaling Pathway Analysis
-
Lyse a portion of the splenocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (see table below for suggested antibodies).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts and a housekeeping protein (e.g., β-actin).
Suggested Western Blot Targets:
| Target Protein | Rationale |
| Phospho-NF-κB p65 (Ser536) | Key transcription factor in inflammatory responses. |
| Total NF-κB p65 | Loading control for phosphorylated p65. |
| Phospho-p44/42 MAPK (Erk1/2) | A central signaling pathway in immune cell activation. |
| Total p44/42 MAPK (Erk1/2) | Loading control for phosphorylated Erk1/2. |
| β-actin | Housekeeping protein for overall loading control. |
Data Presentation and Expected Outcomes
Quantitative Data Summary
Table 1: Immune Cell Populations in Spleen and Peripheral Blood
| Cell Type | Vehicle Control (% of CD45+) | This compound 10 mg/kg (% of CD45+) | This compound 30 mg/kg (% of CD45+) |
| Spleen | |||
| T cells (CD3+) | |||
| - Helper T cells (CD4+) | |||
| - Cytotoxic T cells (CD8+) | |||
| B cells (CD19+) | |||
| NK cells (NK1.1+) | |||
| Macrophages (CD11b+ F4/80+) | |||
| Peripheral Blood | |||
| T cells (CD3+) | |||
| - Helper T cells (CD4+) | |||
| - Cytotoxic T cells (CD8+) | |||
| B cells (CD19+) | |||
| NK cells (NK1.1+) | |||
| Monocytes (CD11b+) |
Table 2: Serum Cytokine Concentrations
| Cytokine (pg/mL) | Vehicle Control | This compound 10 mg/kg | This compound 30 mg/kg |
| IFN-γ | |||
| TNF-α | |||
| IL-2 | |||
| IL-4 | |||
| IL-10 | |||
| IL-17A |
Table 3: Relative Protein Expression of Signaling Molecules in Splenocytes
| Protein (Relative Densitometry Units) | Vehicle Control | This compound 10 mg/kg | This compound 30 mg/kg |
| p-NF-κB p65 / Total p65 | |||
| p-Erk1/2 / Total Erk1/2 |
Hypothetical Signaling Pathway
Caption: Hypothetical 5-HT2A receptor signaling pathway in immune cells.
Conclusion
The experimental design and protocols detailed in this document provide a robust framework for elucidating the immunomodulatory effects of this compound. By systematically evaluating changes in immune cell populations, cytokine profiles, and key intracellular signaling pathways, researchers can gain valuable insights into the complex interplay between this psychoactive compound and the immune system. The findings from these studies will contribute to a more comprehensive understanding of this compound's pharmacological profile and may inform future therapeutic applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: preclinical pharmacology of a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound as a serotonin uptake inhibitor and a serotonin antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel serotonergic mechanisms and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the immune system of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the immune system of mice PMID: 10871707 | MCE [medchemexpress.cn]
- 8. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. This compound | C25H32ClN5O2 | CID 4449 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Nefazodone's Inhibition of Serotonin and Norepinephrine Reuptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques used to characterize the inhibitory activity of nefazodone on the serotonin transporter (SERT) and the norepinephrine transporter (NET). The included protocols offer step-by-step guidance for conducting key in vitro and in vivo experiments.
Introduction
This compound is an antidepressant medication that functions in part by inhibiting the reuptake of serotonin and norepinephrine in the brain.[1][2][3] Its dual-action mechanism, combined with its potent antagonism of the 5-HT2A receptor, contributes to its therapeutic effects.[1][2][3] Accurate measurement of its inhibitory activity at SERT and NET is crucial for understanding its pharmacological profile and for the development of new antidepressant drugs. This document outlines the primary experimental techniques for quantifying this compound's interaction with these transporters.
Mechanism of Action: Signaling Pathway
This compound exerts its effects at the synaptic cleft. By blocking SERT and NET, it increases the concentration of serotonin and norepinephrine available to bind to postsynaptic receptors. This enhanced neurotransmission is believed to be a key factor in its antidepressant efficacy.
Data Presentation: this compound Binding Affinity and Potency
The following table summarizes the binding affinity (Ki) and inhibitory potency (IC50) of this compound for the serotonin and norepinephrine transporters in human and rat tissues. Lower values indicate higher affinity and potency.
| Transporter | Species | Parameter | Value (nM) | Reference |
| SERT | Human | Ki | 200 - 459 | [4] |
| NET | Human | Ki | 360 - 618 | [4] |
| SERT | Rat | Ki | ~300 | [5] |
| NET | Rat | Ki | ~500 | [5] |
| SERT | Human | IC50 | 31.4 ± 0.4 | [4] |
| NET | Human | IC50 | 586.7 ± 83.6 | [4] |
Experimental Protocols
Radioligand Binding Assay
This in vitro assay measures the direct binding affinity of this compound to SERT and NET. It involves competing this compound with a radiolabeled ligand that has a known high affinity for the transporter.
Protocol:
-
Tissue Preparation: Homogenize brain tissue (e.g., rat cortex or human post-mortem tissue) rich in SERT and NET in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Membrane Isolation: Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times with fresh buffer to remove endogenous neurotransmitters.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT or [³H]nisoxetine for NET), and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Synaptosomal Reuptake Assay
This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled serotonin or norepinephrine into synaptosomes, which are resealed nerve terminals that contain functional transporters.
Protocol:
-
Synaptosome Preparation: Homogenize brain tissue in a sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction.
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of this compound in a physiological buffer (e.g., Krebs-Ringer buffer) at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of radiolabeled serotonin ([³H]5-HT) or norepinephrine ([³H]NE).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.
-
Uptake Termination: Stop the uptake by rapid filtration through a filter membrane and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes on the filter and measure the accumulated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of neurotransmitter uptake against the concentration of this compound to determine the IC50 value.
In Vivo Microdialysis
This in vivo technique allows for the measurement of extracellular levels of serotonin and norepinephrine in the brain of a freely moving animal following the administration of this compound.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a pump that perfuses it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular concentrations of serotonin and norepinephrine.
-
This compound Administration: Administer this compound to the animal (e.g., via intraperitoneal injection or oral gavage).
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of serotonin and norepinephrine in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot them over time to observe the effect of this compound on extracellular serotonin and norepinephrine concentrations.
References
Troubleshooting & Optimization
Investigating the molecular mechanism of nefazodone-induced hepatotoxicity in vitro
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating the molecular mechanisms of nefazodone-induced hepatotoxicity in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms implicated in this compound-induced hepatotoxicity in vitro?
A1: Research points to a multi-faceted mechanism of this compound-induced liver injury. The primary pathways identified in in vitro models include:
-
Mitochondrial Dysfunction: this compound profoundly inhibits mitochondrial respiration, specifically targeting Complex I and, to a lesser extent, Complex IV of the oxidative phosphorylation (OXPHOS) system[1][2][3]. This leads to a collapse of the mitochondrial membrane potential and severe ATP depletion[1][2].
-
Reactive Metabolite Formation: this compound is metabolized by the cytochrome P450 enzyme CYP3A4[1][4][5]. This process can generate reactive metabolites, such as quinone-imine species, which are electrophilic and can covalently bind to cellular macromolecules, leading to cellular damage[6].
-
Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress in hepatic cells. This is evidenced by the increased expression of ER stress markers like CHOP and ATF-4, and the splicing of XBP1[7][8].
-
Inhibition of Bile Salt Export Pump (BSEP): this compound is a potent inhibitor of the bile salt export pump (BSEP)[9][10]. Inhibition of BSEP can lead to the intracellular accumulation of toxic bile acids, a condition known as cholestasis, which contributes to liver cell injury.
-
Oxidative Stress: The combination of mitochondrial impairment and reactive metabolite formation leads to increased production of reactive oxygen species (ROS) and depletion of cellular antioxidants like glutathione (GSH), resulting in oxidative stress and cell death[1][2].
Q2: What is the role of CYP3A4 metabolism in this compound's hepatotoxicity?
A2: The role of CYP3A4 is complex. While it metabolizes this compound, this bioactivation can lead to the formation of toxic reactive intermediates[4][6]. Interestingly, this compound itself is also an inhibitor of CYP3A4[1][5]. This can lead to drug-drug interactions if co-administered with other CYP3A4 substrates[1][5]. Furthermore, in vitro studies have shown that inhibiting CYP450 with agents like 1-aminobenzotriazole (ABT) can actually enhance the toxicity of the parent this compound compound, suggesting that the unmetabolized drug itself is highly toxic[9].
Q3: Why is this compound considered more hepatotoxic than its structural analogs, trazodone and buspirone?
A3: In comparative in vitro studies, this compound is consistently the most toxic of the three compounds[1][2][7]. This compound is a more potent inhibitor of mitochondrial respiration and BSEP compared to trazodone and buspirone[1][2][9][10]. While trazodone shows some toxicity, particularly in cells reliant on oxidative phosphorylation, its effects are generally more modest[1]. Buspirone demonstrates the least toxicity in these assays[1][7][9].
Q4: Which in vitro models are most suitable for studying this compound hepatotoxicity?
A4: The choice of model is critical for obtaining relevant data.
-
Primary Human Hepatocytes: These are considered the gold standard as they retain the metabolic capabilities (including CYP enzyme activity) of the human liver, providing a more clinically relevant system[11][12]. They are particularly useful for studying metabolism-mediated toxicity and BSEP inhibition[9][10].
-
HepG2 Cells: This human hepatoma cell line is widely used due to its stability and ease of culture[11][12]. However, HepG2 cells have low metabolic activity. To study mitochondrial toxicity specifically, it is highly recommended to culture HepG2 cells in a galactose-based medium instead of glucose. This forces the cells to rely on oxidative phosphorylation for energy, making them more sensitive to mitochondrial toxicants like this compound[1][13].
-
3D Cell Culture Models (Spheroids): Spheroid cultures more closely mimic the in vivo liver microenvironment and can provide more predictive results for long-term or repeated-dose toxicity studies compared to traditional 2D monolayers[12].
Troubleshooting Guides
Q: My cytotoxicity results with this compound are inconsistent between experiments. What could be the cause?
A: Inconsistent cytotoxicity data can arise from several factors:
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or sparse cultures can respond differently to toxicants. Standardize seeding density and treatment confluency.
-
Vehicle Concentration: this compound is typically dissolved in DMSO. High concentrations of DMSO (>0.5%) can be toxic on their own. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is kept at a low, non-toxic level (e.g., 0.1%).
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
Incubation Time: this compound toxicity is time- and concentration-dependent[9]. Ensure precise and consistent incubation times for all experiments.
-
Cell Line Passage Number: Use cells within a consistent and limited passage number range, as high-passage cells can exhibit altered phenotypes and drug sensitivity.
Q: I am not observing significant ATP depletion in my HepG2 cells after this compound treatment, even at high concentrations. Why?
A: This is a common issue when using standard glucose-containing media. HepG2 cells have a high glycolytic capacity. When mitochondrial function is inhibited by this compound, they can compensate by up-regulating glycolysis to produce ATP, masking the mitochondrial toxicity[1].
-
Solution: Switch to a medium where glucose is replaced by galactose. Cells grown in galactose are forced to rely on oxidative phosphorylation for ATP production. Under these conditions, the mitochondrial toxicity of this compound will become readily apparent as a significant drop in ATP levels[1][13].
Q: I see significant cell death with this compound, but I'm unsure if it's primarily apoptosis or necrosis. How can I differentiate?
A: To distinguish between apoptotic and necrotic cell death, a multi-assay approach is recommended:
-
Measure Caspase Activity: Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis[14][15]. Use a fluorometric or colorimetric assay to measure caspase-3/7 activity. An increase in activity suggests apoptosis.
-
Measure Membrane Integrity: Use an LDH (Lactate Dehydrogenase) release assay. LDH is a cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a key feature of necrosis.
-
Interpretation:
-
High caspase activity with low LDH release suggests apoptosis.
-
Low caspase activity with high LDH release suggests necrosis.
-
High levels of both markers can indicate secondary necrosis following apoptosis.
-
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound, Trazodone, and Buspirone in HepG2 Cells
| Compound | Media Condition | ATP Depletion (at 200µM for 24h) | Primary Toxicity Mechanism | Reference |
| This compound | Glucose | ~100% | Mitochondrial | [1] |
| This compound | Galactose | ~100% | Mitochondrial | [1] |
| Trazodone | Glucose | < 50% (Moderate) | Mitochondrial | [1] |
| Trazodone | Galactose | > 90% (Severe) | Mitochondrial | [1] |
| Buspirone | Glucose | No significant toxicity | Minimal | [1] |
| Buspirone | Galactose | ~60% (Moderate) | Mitochondrial | [1] |
Table 2: IC50 Values for this compound-Induced Inhibition of Cellular Functions in Human Hepatocytes
| Parameter | Cell/System Type | IC50 Value | Reference |
| BSEP Inhibition | Membranes expressing human BSEP | 9 µM | [9][10] |
| Taurocholate Efflux Inhibition | Sandwich-cultured human hepatocytes | 14 µM | [9][10] |
| Cytotoxicity (Protein Synthesis) | Human hepatocytes (6h incubation) | 18 µM | [9][10] |
| Cytotoxicity (Protein Synthesis) | Human hepatocytes (24h incubation) | 30 µM | [9][10] |
Visualizations
Molecular Mechanisms and Experimental Workflows
Detailed Experimental Protocols
Protocol 1: ATP Depletion Assay in Galactose-Adapted HepG2 Cells
This protocol is designed to sensitize HepG2 cells to mitochondrial toxicants.
1. Cell Culture Adaptation:
-
Culture HepG2 cells in standard glucose-containing medium (e.g., DMEM with 25 mM glucose, 10% FBS, 1% Pen-Strep).
-
To adapt, switch cells to a galactose-based medium (e.g., DMEM without glucose, supplemented with 10 mM galactose, 1 mM sodium pyruvate, 10% FBS, 1% Pen-Strep).
-
Culture cells in the galactose medium for at least 1-2 weeks (2-3 passages) before using them in experiments to ensure full adaptation.
2. Assay Procedure:
-
Seed the galactose-adapted HepG2 cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in galactose medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.
-
After incubation, equilibrate the plate to room temperature for 30 minutes.
-
Measure intracellular ATP content using a commercial luminescent ATP assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Read luminescence on a plate reader. Data should be normalized to the vehicle control wells.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of key executioner caspases in apoptosis.
1. Cell Plating and Treatment:
-
Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate at a density that will ensure they are sub-confluent at the time of the assay.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound as described in the previous protocol. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Incubate for the desired time (e.g., 12-24 hours).
2. Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Prepare the caspase-3/7 reagent containing a fluorogenic substrate (e.g., DEVD-AMC) in an appropriate assay buffer, as per the manufacturer's instructions[16][17][18].
-
Add the caspase-3/7 reagent to each well (e.g., 100 µL per well). Mix gently by orbital shaking for 1 minute.
-
Incubate the plate at room temperature, protected from light, for 1-2 hours[17].
-
Measure fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm[16][17].
-
The fluorescence intensity is proportional to the caspase-3/7 activity. Normalize the results to the vehicle control.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro assessment of mitochondrial dysfunction and cytotoxicity of this compound, trazodone, and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cmaj.ca [cmaj.ca]
- 6. Bioactivation of the nontricyclic antidepressant this compound to a reactive quinone-imine species in human liver microsomes and recombinant cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endoplasmic Reticulum Stress Induction and ERK1/2 Activation Contribute to this compound-Induced Toxicity in Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endoplasmic Reticulum Stress Induction and ERK1/2 Activation Contribute to this compound-Induced Toxicity in Hepatic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of hepatobiliary transport as a predictive method for clinical hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 12. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nefazodone Solubility for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on techniques for improving nefazodone solubility for in vitro experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?
A1: The solubility of this compound hydrochloride can vary slightly between batches and is influenced by factors such as temperature and the use of sonication. The table below summarizes reported solubility data in commonly used solvents.
Data Presentation: Solubility of this compound Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | ≥26.7 to 50 | ~52.7 to 98.7 | [1][2][3][] |
| Ethanol | ≥8.87 to 10 mM | ~17.5 to 10 | [1] |
| Water | ≥2.92 (with ultrasonic) | ~5.8 (with ultrasonic) | [1] |
| Propylene Glycol | Soluble | Not specified | [5][6][7] |
| Polyethylene Glycol | Slightly soluble | Not specified | [5][6][7] |
| 0.1 M HCl | 7.4 | ~14.6 | |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 23.3 | ~46.0 |
Note: The molecular weight of this compound hydrochloride is approximately 506.47 g/mol .
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: Two important properties are its pKa and LogP:
-
pKa: The strongest basic pKa of this compound is approximately 7.09.[8] This indicates that its solubility is pH-dependent. At pH values below the pKa, this compound will be more protonated and generally more water-soluble.
-
LogP: The LogP value for this compound is around 3.71 to 4.7.[8][9] This relatively high value indicates that this compound is a lipophilic compound, suggesting better solubility in organic solvents compared to aqueous solutions.
Q3: How stable are this compound solutions for experimental use?
A3: this compound hydrochloride solutions have been shown to be stable. One study demonstrated that a this compound solution was stable for 60 days when stored on a laboratory bench and in a refrigerator.[10] For in vitro experiments, it is best practice to prepare fresh stock solutions and store them at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: My this compound hydrochloride has precipitated out of solution in my cell culture medium.
-
Potential Cause 1: Solvent Concentration. The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium may be too low to maintain this compound solubility.
-
Troubleshooting Step: Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%, but should be determined empirically for your specific cell line). If you need a higher this compound concentration, you may need to explore other solubilization techniques.
-
-
Potential Cause 2: pH of the Medium. The physiological pH of most cell culture media (around 7.4) is close to the pKa of this compound. At this pH, a significant portion of the this compound may be in its less soluble free base form.
-
Troubleshooting Step: While altering the pH of your culture medium is generally not advisable as it can affect cell viability, this highlights the importance of preparing a concentrated stock solution in an appropriate solvent where it is fully dissolved before further dilution into the medium. For non-cell-based aqueous assays, adjusting the pH to be more acidic can improve solubility.
-
-
Potential Cause 3: Temperature. A decrease in temperature can reduce the solubility of some compounds.
-
Troubleshooting Step: Ensure that all components are at a consistent and appropriate temperature (e.g., 37°C) when preparing your final dilutions in cell culture medium.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 0.506 mg of this compound hydrochloride (Molecular Weight = 506.47 g/mol ).
-
Dissolving: Add the appropriate volume of high-purity, sterile DMSO to the tube.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, brief ultrasonication in a water bath can be applied. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization: It is good practice to filter the stock solution through a 0.22 µm syringe filter into a sterile tube to remove any potential microbial contamination.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
dot
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway
This compound has a dual mechanism of action, primarily acting as a potent antagonist of the serotonin 5-HT2A receptor and as an inhibitor of serotonin and norepinephrine reuptake.[8][11][12]
5-HT2A Receptor Antagonism: The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, when activated by serotonin, couples to Gq/G11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[13] this compound blocks this receptor, thereby inhibiting this downstream signaling pathway.
Serotonin and Norepinephrine Reuptake Inhibition: this compound also binds to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft. This increases the concentration of serotonin and norepinephrine available to interact with other postsynaptic receptors.
dot
Caption: this compound's dual mechanism of action.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C25H32ClN5O2 | CID 4449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. LC determination and purity evaluation of this compound HCl in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of Nefazodone in Common Laboratory Solvents
This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of nefazodone in common laboratory solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of experimental results.
Troubleshooting Guides and FAQs
Question: My this compound stock solution appears discolored. Is it still usable?
Answer: Discoloration of a this compound stock solution can be an indicator of degradation. It is recommended to discard any discolored solutions and prepare a fresh stock. To minimize degradation, store stock solutions protected from light and at recommended temperatures.
Question: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
Answer: The appearance of unexpected peaks in your chromatogram may indicate the presence of degradation products. This could be due to improper storage of your this compound stock solution or instability in the analytical mobile phase. Verify the storage conditions and age of your stock solution. Ensure that the mobile phase is freshly prepared. If the issue persists, it may be necessary to perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.
Question: How long can I store a this compound solution and in what solvent?
Answer: Based on available stability studies, a solution of this compound has been shown to be stable for up to 60 days when stored on a laboratory bench or in a refrigerator.[1] The solvent used in this study was the mobile phase for the HPLC analysis, consisting of a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 3.0), acetonitrile, and methanol (50:40:10, v/v/v).[1] For other solvents, it is recommended to perform your own stability studies to determine the acceptable storage duration for your specific experimental conditions.
Question: What are the recommended storage conditions for this compound hydrochloride as a solid?
Answer: this compound hydrochloride as a solid is stable under recommended storage conditions.[2] It is advised to store the container tightly closed in a dry, cool, and well-ventilated place.
Question: Is this compound susceptible to degradation by light?
Data on Long-Term Stability of this compound
The following table summarizes the known long-term stability of this compound in a specific solvent system. Currently, detailed quantitative data for other common laboratory solvents like 100% methanol, 100% acetonitrile, or DMSO is limited in the available literature. Researchers are encouraged to perform their own stability assessments for these solvents.
| Solvent System | Storage Condition | Duration | Stability | Reference |
| 0.05 M KH2PO4 (pH 3.0), Acetonitrile, Methanol (50:40:10 v/v/v) | Laboratory Bench | 60 Days | Stable | [1] |
| 0.05 M KH2PO4 (pH 3.0), Acetonitrile, Methanol (50:40:10 v/v/v) | Refrigerator | 60 Days | Stable | [1] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method has been proven to be stability-indicating for the analysis of this compound and its related impurities.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil ODS-3V (250 x 4.6 mm)[1]
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate (KH2PO4) buffer (pH adjusted to 3.0), acetonitrile, and methanol in a ratio of 50:40:10 (v/v/v).[1]
-
Flow Rate: Not specified in the provided abstract. A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., 254 nm).
-
Injection Volume: Not specified. A typical injection volume is 10-20 µL.
-
Temperature: Not specified. Typically ambient or a controlled column temperature (e.e., 25 °C).
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for validating the specificity of stability-indicating methods. The following is a general protocol that can be adapted for this compound.
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Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H2O2) at room temperature for a defined period.
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Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber.
Samples from each stress condition should be analyzed using a validated stability-indicating method to identify and quantify any degradation products.
Visualizations
References
Technical Support Center: Troubleshooting Unexpected Behavioral Phenotypes with Nefazodone in Animal Models
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected behavioral phenotypes during in vivo experiments with nefazodone. The following resources are designed to address common issues and provide a deeper understanding of this compound's complex pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: We administered this compound expecting to see anxiolytic and antidepressant-like effects, but our animals are showing signs of increased anxiety and agitation. What could be the cause?
A1: This paradoxical effect can be attributed to several factors. Firstly, this compound's primary metabolite, meta-chlorophenylpiperazine (mCPP), is known to have anxiogenic properties.[1] mCPP readily crosses the blood-brain barrier and can accumulate in the brain at higher concentrations than the parent compound, potentially leading to anxiety-like behaviors.[2][3] Secondly, this compound itself can act as a partial agonist at serotonin 5-HT2A receptors, which at higher doses, could contribute to anxiogenic effects rather than the expected antagonism.[4]
Q2: Our animals are exhibiting unusual motor behaviors, such as hyperactivity or stereotypy, after this compound administration. Is this a known side effect?
A2: While less common, unexpected motor effects can occur. This compound has a complex interaction with multiple neurotransmitter systems, including weak effects on dopamine reuptake.[3] The metabolite mCPP has been reported to have MDMA-like effects, which can include psychostimulant properties.[5] Furthermore, this compound has been shown to reduce L-DOPA-induced dyskinesia in a primate model of Parkinson's disease, indicating a direct influence on motor control pathways.
Q3: We are observing significant variability in our behavioral data between animals treated with the same dose of this compound. What could be contributing to this inconsistency?
A3: Inconsistent results can stem from several sources. The metabolism of this compound to its active metabolites, including mCPP and hydroxythis compound, can vary between individual animals.[2] This variability in metabolism can lead to different plasma and brain concentrations of these active compounds, resulting in diverse behavioral responses. Additionally, factors such as the animal's stress level, housing conditions, and the specific behavioral testing protocol can all influence the outcome.[6]
Q4: Can this compound's potential for liver toxicity affect behavioral outcomes in our studies?
A4: Yes. Although typically a concern in longer-term studies, this compound-induced hepatotoxicity can manifest with symptoms like malaise and anorexia, which would significantly impact an animal's performance in behavioral assays.[7][8] It is crucial to monitor the general health of the animals and consider liver function tests in chronic studies.
Q5: Are there known drug interactions with this compound that we should be aware of in our animal models?
A5: Absolutely. This compound is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[9] Co-administration of this compound with other drugs metabolized by this enzyme can lead to significantly altered plasma concentrations and unexpected effects. For example, this compound can increase the levels of benzodiazepines like diazepam.[10] Always review the metabolic pathways of any co-administered compounds.
Troubleshooting Guides
Issue 1: Paradoxical Anxiogenic-Like Effects
Symptoms: Increased thigmotaxis in the open field test, reduced time spent in the open arms of the elevated plus maze, or increased freezing behavior.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Dose/Partial Agonism: Higher doses of this compound may lead to partial agonism at 5-HT2A receptors.[4] | 1. Conduct a Dose-Response Study: Test a range of lower doses to identify a therapeutic window for anxiolytic effects. 2. Review Literature for Optimal Dosing: Consult preclinical studies for established anxiolytic dose ranges in your specific animal model and behavioral paradigm. |
| Metabolite Effects (mCPP): The anxiogenic metabolite mCPP may be driving the observed behavior.[1] | 1. Measure Plasma and Brain Levels: If possible, quantify this compound and mCPP concentrations to correlate with behavioral outcomes. 2. Consider a Different Antidepressant: If the effects of mCPP are confounding, switching to an antidepressant with a different metabolic profile may be necessary. |
| Acute vs. Chronic Dosing: The behavioral effects of this compound can change with repeated administration. | 1. Implement a Chronic Dosing Regimen: Administer this compound for a longer period (e.g., 14-21 days) to allow for neuroadaptive changes that may lead to the desired anxiolytic effect. |
Issue 2: Unexpected Locomotor Activity (Hyperactivity or Sedation)
Symptoms: Increased or decreased total distance traveled in the open field test, or altered activity levels in the home cage.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Biphasic Dose-Response: this compound may have a complex, non-linear effect on locomotor activity. | 1. Perform a Comprehensive Dose-Response Assessment: Evaluate a wide range of doses to characterize the full dose-effect curve on locomotor activity. |
| Metabolite-Induced Hyperactivity: The stimulant-like properties of mCPP could be causing hyperactivity.[5] | 1. Correlate Behavior with Metabolite Levels: As with anxiety, measuring mCPP levels can help determine its contribution to hyperactivity. |
| Sedation at Higher Doses: this compound's antagonist activity at α1-adrenergic receptors can cause sedation. | 1. Adjust Dosing and Observation Time: Lower the dose or adjust the timing of behavioral testing relative to drug administration to avoid peak sedative effects. |
Data Summary
This compound and Metabolite Brain vs. Plasma Concentrations in Rodents
| Compound | Animal Model | Dose | Brain/Plasma Ratio | Reference |
| This compound | Mouse | 30 mg/kg i.p. | >1 | [2] |
| mCPP | Mouse | 30 mg/kg i.p. (as this compound) | 47 | [2] |
| Hydroxythis compound | Mouse | 30 mg/kg i.p. | Not detectable in brain | [2] |
| This compound | Rat | 30 mg/kg i.p. | >1 | [2] |
| mCPP | Rat | 30 mg/kg i.p. (as this compound) | 10 | [2] |
Effects of this compound in Preclinical Behavioral Models
| Behavioral Test | Animal Model | This compound Dose | Observed Effect | Reference |
| Learned Helplessness | Rat | Not specified | Reversal of learned helplessness | [11] |
| Reserpine-Induced Ptosis | Not specified | Not specified | Prevention of ptosis | [11] |
| Quipazine-Induced Head Shake | Rat | Not specified | Antagonism of head shakes | [11] |
| Drug Discrimination (DOM) | Rat | 12.0 mg/kg | Partial substitution for DOM stimulus | [4] |
| Corticosterone-Induced Behavior | Female Rat | Not specified | Attenuation of increased sexual behavior and wet dog shakes | [12] |
Experimental Protocols
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Methodology:
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Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
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Procedure:
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Acclimate the animal to the testing room for at least 30 minutes prior to the test.
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Gently place the animal in the center of the open field.
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Allow the animal to freely explore the arena for a predetermined amount of time (typically 5-10 minutes).
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Record the session using a video camera mounted above the arena.
-
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Data Analysis:
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Use automated tracking software to analyze the video recordings.
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Locomotor Activity: Total distance traveled, mean velocity.
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Anxiety-Like Behavior: Time spent in the center vs. periphery, number of entries into the center zone, latency to enter the center zone.
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Elevated Plus Maze
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Methodology:
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Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
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Acclimate the animal to the testing room.
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Place the animal in the center of the maze, facing one of the open arms.
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Allow the animal to explore the maze for a 5-minute session.
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Record the session with a video camera.
-
-
Data Analysis:
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Analyze the video to determine:
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Time spent in the open arms.
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Time spent in the closed arms.
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Number of entries into the open arms.
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Number of entries into the closed arms.
-
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An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
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Forced Swim Test
Objective: To assess antidepressant-like activity by measuring the animal's immobility time when placed in an inescapable cylinder of water.
Methodology:
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Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
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Pre-test (optional but recommended): On the day before the test, place the animal in the water for 15 minutes. This is done to induce a state of helplessness.
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Test: On the test day, place the animal in the water for a 5-6 minute session.
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Record the session with a video camera.
-
-
Data Analysis:
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Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
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A decrease in immobility time is indicative of an antidepressant-like effect.
-
Visualizations
Caption: Primary pharmacological actions of this compound and its active metabolite mCPP.
Caption: A logical workflow for troubleshooting unexpected behavioral results with this compound.
References
- 1. Novel serotonergic mechanisms and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain-to-blood partition and in vivo inhibition of 5-hydroxytryptamine reuptake and quipazine-mediated behaviour of this compound and its main active metabolites in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The serotonergic antidepressant this compound inhibits the serotonin transporter: in vivo and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the rat: mimicry and antagonism of [-]-DOM-induced stimulus control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of m-CPP, trazodone, this compound, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic adverse reactions associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diazepam - Wikipedia [en.wikipedia.org]
- 11. This compound: preclinical pharmacology of a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antidepressant, this compound, attenuates corticosterone-induced increases in 5-HT2A receptor-mediated behaviors in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in nefazodone's nonlinear pharmacokinetics for dose-response studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating nefazodone. It offers troubleshooting advice and detailed protocols to address the challenges posed by its nonlinear pharmacokinetics in dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What causes the nonlinear pharmacokinetics of this compound?
A1: this compound's nonlinear pharmacokinetics are primarily due to the saturation of its metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2] this compound is both a substrate and a potent inhibitor of CYP3A4.[1][3] At lower doses, the enzyme can efficiently metabolize the drug. However, as the dose increases, the enzyme becomes saturated, leading to a disproportionately larger increase in plasma concentrations.[1][4] This is further compounded by the fact that this compound and its active metabolite, hydroxythis compound, exhibit time-dependent nonlinear kinetics, meaning that upon multiple dosing, the accumulation is greater than predicted from single-dose data.[5][6]
Q2: What are the main active metabolites of this compound and do they also exhibit nonlinear pharmacokinetics?
A2: this compound has three primary pharmacologically active metabolites:
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Hydroxythis compound (HO-NEF): This is a major active metabolite with a pharmacological profile similar to this compound. It also exhibits nonlinear pharmacokinetics, paralleling the parent drug.[1][4][5]
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Triazoledione: This metabolite has a longer half-life than this compound.[1]
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m-chlorophenylpiperazine (mCPP): This is a minor active metabolite. Unlike this compound and hydroxythis compound, mCPP appears to exhibit linear pharmacokinetics.[4][5]
Q3: How does the nonlinear pharmacokinetics of this compound impact the dose-response relationship?
A3: The nonlinear pharmacokinetics of this compound make it challenging to establish a predictable dose-response relationship.[7] Key impacts include:
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Steeper Dose-Response Curve: Small increases in dose can lead to large, unpredictable increases in plasma concentrations and, consequently, a steeper and potentially more variable pharmacological response.
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Difficulty in Dose Selection: Standard dose-escalation strategies may be difficult to implement, and predicting the dose required to achieve a specific therapeutic effect is challenging.
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Increased Risk of Adverse Events: The disproportionate increase in drug exposure with higher doses increases the risk of concentration-dependent adverse effects, including potential hepatotoxicity.[8][9]
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High Inter-Individual Variability: The saturation of metabolism can amplify the effects of intrinsic and extrinsic factors (e.g., genetics, co-medications), leading to significant inter-individual variability in drug exposure and response.[10]
Q4: What is the recommended therapeutic dose range for this compound in clinical practice?
A4: In clinical trials for major depression, the effective dose range for this compound was generally between 300 and 600 mg/day.[11][12] Treatment is typically initiated at a lower dose, such as 100 mg twice daily, and titrated upwards based on clinical response and tolerability.[11][13] Dose increases should be made in increments of 100 to 200 mg/day at intervals of at least one week.[14]
Troubleshooting Guide
Q1: We observed a much greater than proportional increase in this compound plasma concentrations after a dose increase. Is this expected?
A1: Yes, this is a hallmark of this compound's nonlinear pharmacokinetics due to the saturation of its primary metabolic enzyme, CYP3A4.[1][4] As the dose increases, the metabolic clearance of this compound decreases, leading to a disproportionate rise in plasma concentrations. For example, studies have shown that doubling the dose can result in a three to four-fold increase in the area under the curve (AUC).[6][10] This effect is also observed with its active metabolite, hydroxythis compound.
Q2: How can we manage the high inter-subject variability in our preclinical/clinical study?
A2: High inter-subject variability is a significant challenge with this compound.[10] To manage this:
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Implement a Slow and Careful Dose Titration: A gradual dose escalation allows for individual differences in metabolism to be accommodated, minimizing the risk of unexpected high exposures.
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Consider Therapeutic Drug Monitoring (TDM): Measuring plasma concentrations of this compound and its active metabolites can help individualize dosing and better correlate exposure with response and toxicity.
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Utilize Population Pharmacokinetic (PopPK) Modeling: PopPK models can help identify covariates (e.g., age, liver function, co-medications) that contribute to variability and can be used to simulate different dosing scenarios to find an optimal regimen for your study population.[15][16]
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Stratify Subjects: If feasible, stratifying subjects based on known factors that influence CYP3A4 activity (e.g., concomitant medications that are CYP3A4 inhibitors or inducers) may help reduce variability within groups.
Q3: Our dose-response curve is not following a standard sigmoidal model. What could be the reason?
A3: The nonlinear pharmacokinetics of this compound can lead to complex dose-response relationships that may not fit a simple Emax model.[7] The steep and variable increase in plasma concentrations at higher doses can result in a very narrow therapeutic window and an abrupt transition from sub-therapeutic to toxic effects. Consider using more complex pharmacokinetic-pharmacodynamic (PK/PD) models that incorporate the nonlinear kinetics of this compound to better characterize the dose-response relationship.
Q4: We are concerned about the risk of hepatotoxicity in our study. How should we monitor for this?
A4: this compound has been associated with rare but severe hepatotoxicity.[3][8][9] It is crucial to implement robust safety monitoring in your study:
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Baseline Liver Function Tests (LFTs): Obtain baseline LFTs (ALT, AST, bilirubin) for all subjects before initiating this compound.
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Regular LFT Monitoring: Monitor LFTs periodically throughout the study, especially during the initial months of treatment and after dose escalations.
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Exclusion Criteria: Exclude subjects with pre-existing liver disease or elevated baseline LFTs.
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Educate Subjects: Inform subjects about the signs and symptoms of liver injury (e.g., jaundice, anorexia, malaise) and instruct them to report these immediately.
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Discontinuation Criteria: Establish clear criteria for discontinuing this compound if significant LFT elevations are observed.
Data Presentation
Table 1: Single-Dose Pharmacokinetic Parameters of this compound
| Dose (mg) | Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | t½ (hours) |
| 50 | 280 ± 130 | 730 ± 320 | 1.1 ± 0.4 |
| 100 | 730 ± 360 | 2400 ± 1100 | 1.4 ± 0.4 |
| 200 | 2050 ± 980 | 6500 ± 2900 | 2.0 ± 0.6 |
Data adapted from a study in healthy male volunteers.[4] Values are presented as mean ± SD.
Table 2: Steady-State Pharmacokinetic Parameters of this compound (Twice Daily Dosing)
| Dose (mg BID) | Cmax (ng/mL) | AUC₀-τ (ng·h/mL) | t½ (hours) |
| 50 | 580 ± 320 | 2600 ± 1400 | 2.1 ± 0.8 |
| 100 | 1800 ± 1000 | 11000 ± 6000 | 2.9 ± 1.0 |
| 200 | 4900 ± 2900 | 43700 ± 25000 | 3.7 ± 1.3 |
Data adapted from a study in healthy male volunteers.[4] Values are presented as mean ± SD. AUC₀-τ is the area under the curve over the 12-hour dosing interval at steady state.
Experimental Protocols
Protocol: Dose-Escalation Study to Evaluate the Pharmacokinetics of this compound
1. Study Design:
-
This is an open-label, single-sequence, dose-escalation study in healthy volunteers.
-
Subjects will receive sequential treatments of this compound at increasing doses.
-
A washout period of at least 7 days should be implemented between each treatment period.
2. Dosing Regimen:
-
Period 1: this compound 50 mg orally, single dose.
-
Period 2: this compound 100 mg orally, single dose.
-
Period 3: this compound 200 mg orally, single dose.
-
For multiple-dose studies, administer the specified dose twice daily for at least 7 days to achieve steady-state.[4][10]
3. Blood Sampling:
-
Collect serial blood samples (e.g., 5 mL) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Single-Dose Study Sampling Times: Pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Steady-State Study Sampling Times: On the last day of dosing, collect samples pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.[5]
4. Sample Handling and Processing:
-
Centrifuge blood samples at approximately 1500 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma into labeled cryovials and store at -70°C or colder until analysis.
5. Bioanalytical Method:
-
Quantify the concentrations of this compound and its metabolites (hydroxythis compound, mCPP) in plasma using a validated bioanalytical method, such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection or coulometric detection.[5][17]
-
The method should have a lower limit of quantification sufficient to measure the expected plasma concentrations at the lowest dose.
6. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC₀-∞) for single-dose data
-
Area under the curve over the dosing interval (AUC₀-τ) for steady-state data
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Terminal elimination half-life (t½)
-
-
Evaluate the dose proportionality of Cmax and AUC by plotting these parameters against the dose on a linear and logarithmic scale.
Visualizations
Caption: Experimental workflow for a single-dose escalation study of this compound.
Caption: Mechanism of action of this compound.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human CYP3A4 and the metabolism of this compound and hydroxythis compound by human liver microsomes and heterologously expressed enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thecarlatreport.com [thecarlatreport.com]
- 4. Nonlinear pharmacokinetics of this compound after escalating single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound pharmacokinetics: assessment of nonlinearity, intra-subject variability and time to attain steady-state plasma concentrations after dose escalation and de-escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic dose range of this compound in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. This compound (Serzone) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 14. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of this compound and its metabolites in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols to minimize nefazodone-induced sedation in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to refine protocols and minimize nefazodone-induced sedation in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced sedation?
A1: this compound's sedative effects are primarily attributed to its antagonism of alpha-1 adrenergic receptors.[1] This action inhibits smooth muscle contraction and can lead to sedation. While this compound also potently blocks serotonin 5-HT2A receptors and moderately inhibits serotonin and norepinephrine reuptake, its affinity for alpha-1 adrenergic receptors is a key contributor to its sedative properties.[1]
Q2: At what doses is sedation typically observed with this compound in animal studies?
A2: The sedative side effects of this compound are often dose-related. While specific dose-response data for sedation in rodents is not extensively published in a comparative format, preclinical studies have used a range of doses. For instance, in some rat studies, doses up to 12.0 mg/kg have been administered, with behavioral effects being noted.[2] In mice, a dose of 10 mg/kg/day has been used in studies examining its effects on the immune system under stress.[3] It is crucial to conduct pilot studies to determine the optimal dose that balances therapeutic effect with manageable sedation for your specific animal model and experimental goals.
Q3: How can I measure the level of sedation in my animal model?
A3: Sedation in rodents can be quantified using various behavioral assays. Common methods include:
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Open Field Test: This test assesses general locomotor activity and exploratory behavior. A significant decrease in distance traveled, rearing frequency, and time spent in the center of the arena can indicate sedation.[4][5][6][7]
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Rotarod Test: This apparatus measures motor coordination and balance. A reduced latency to fall from a rotating rod is indicative of motor impairment and sedation.
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Forced Swim Test & Tail Suspension Test: While primarily used to assess antidepressant-like activity, the immobility time in these tests can also be influenced by sedative effects.[8][9] Careful interpretation is necessary to distinguish between antidepressant effects and sedation.
Troubleshooting Guide: Minimizing this compound-Induced Sedation
Issue: Excessive sedation is observed in animals, interfering with behavioral experiments.
Potential Solutions:
-
Dose Titration and Administration Schedule:
-
Recommendation: Begin with a lower initial dose of this compound and gradually titrate upwards to the desired therapeutic range. This allows for adaptation to the sedative effects. In clinical settings with human patients, a starting dose of 100 mg twice daily is recommended, with gradual increases.[1][5] A similar principle of gradual dose escalation should be applied in animal studies.
-
Protocol:
-
Start with a low dose (e.g., 1-5 mg/kg in rats, dependent on the specific research question).
-
Administer the dose at the same time each day, preferably at the beginning of the animal's dark cycle (active period) to potentially minimize disruption of normal activity patterns.
-
Observe for signs of sedation using a standardized scoring system or a brief open field test.
-
If sedation is minimal and well-tolerated, increase the dose in small increments (e.g., 20-25% increase) every 3-4 days until the target dose is reached or unacceptable sedation occurs.
-
-
-
Consideration of this compound's Pharmacokinetics:
-
Recommendation: Be aware of the pharmacokinetic profile of this compound in your chosen animal model. This compound has a relatively short half-life in humans, and steady-state plasma concentrations are typically reached within 4 to 5 days of twice-daily dosing.[10][11] While specific data for rodents is limited, understanding the time to peak concentration can help in timing behavioral tests to avoid peak sedative effects.
-
Protocol: If possible, conduct a small pharmacokinetic pilot study to determine the Cmax (time of maximum concentration) in your specific strain and species. Schedule behavioral testing during a time window after the expected peak sedative effect has subsided but while therapeutic levels are likely maintained.
-
-
Potential Co-administration with a CNS Stimulant (Experimental):
-
Recommendation: The co-administration of a central nervous system (CNS) stimulant, such as modafinil, could potentially counteract this compound-induced sedation. Modafinil has been shown to increase wakefulness and reduce sleep in various animal models, including dogs.[11][12] However, this approach is experimental and requires careful validation.
-
Experimental Protocol Idea:
-
Establish a stable this compound dose that produces a measurable level of sedation.
-
In a separate group of animals, determine a dose of modafinil that increases locomotor activity without inducing stereotypy or other confounding behaviors.
-
Co-administer the established doses of this compound and modafinil.
-
Assess locomotor activity and other relevant behavioral parameters to determine if sedation is attenuated.
-
Caution: Be mindful of potential drug-drug interactions and unforeseen behavioral effects.
-
-
-
Reversal of Alpha-1 Adrenergic Antagonism (Experimental):
-
Recommendation: Since this compound's sedation is linked to its alpha-1 adrenergic antagonist properties, co-administration of an alpha-1 adrenergic agonist could theoretically counteract this effect. However, this is a highly experimental approach that could have significant cardiovascular side effects and is not a standard practice. A more explored, though still indirect, approach in veterinary medicine is the use of alpha-2 adrenergic antagonists like yohimbine to reverse sedation from alpha-2 agonists.[4][13][14][15][16][17] While this compound is an alpha-1 antagonist, the principle of using a receptor-specific antagonist for reversal is relevant. There is no established protocol for using a specific alpha-1 agonist to reverse this compound's effects.
-
Consideration: Due to the potential for adverse effects, this approach should be undertaken with extreme caution and under veterinary supervision.
-
Data Presentation
Table 1: this compound Dosage in Animal Studies (Illustrative Examples)
| Animal Model | Dose | Route of Administration | Study Focus | Reference |
| Rat | 12.0 mg/kg | Not Specified | Discriminative stimulus effects | [2] |
| Mouse | 10 mg/kg/day | Subcutaneous (s.c.) | Immune system effects under stress | [3] |
| Dog | 100 mg, 500 mg, 1000 mg (escalating) | Oral | Pharmacokinetics | [18] |
| Rat | 30, 100, and 150 mg/kg | Not Specified | Serotonin transporter inhibition | [19] |
| Rat | 5, 10, or 20 mg/kg | Oral | Hepatic injury | [20] |
Note: This table provides examples of doses used in various studies and does not represent a direct dose-response relationship for sedation.
Experimental Protocols
Detailed Methodology: Open Field Test for Assessing Sedation
This protocol is adapted from standard procedures for measuring locomotor activity and anxiety-like behavior in rodents.[4][5][6][7]
Objective: To quantify the sedative effects of this compound by measuring changes in spontaneous locomotor activity.
Apparatus:
-
An open field arena (e.g., a 40 cm x 40 cm x 30 cm box for rats) made of a non-porous material that is easy to clean. The arena is typically placed in a sound-attenuating chamber with controlled lighting (e.g., 30-100 lux).[5]
-
An automated tracking system (e.g., video camera with tracking software or a system of infrared beams) to record the animal's movement.
Procedure:
-
Habituation: For at least 3 days prior to testing, handle the animals for a few minutes each day to acclimate them to the experimenter. On the day before the test, place each animal in the open field arena for a 5-10 minute habituation session.
-
Drug Administration: On the test day, administer this compound or vehicle control at the desired dose and route. The timing of administration relative to testing should be consistent across all animals.
-
Testing: At a predetermined time post-injection (e.g., 30 minutes), gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (typically 5-10 minutes). Key parameters to measure include:
-
Total Distance Traveled: A primary measure of overall locomotor activity.
-
Time Spent in the Center Zone: A measure of anxiety-like behavior, which can be influenced by sedation.
-
Rearing Frequency: The number of times the animal stands on its hind legs.
-
Immobility Time: The total duration the animal is inactive.
-
-
Cleaning: Thoroughly clean the arena with a 70% ethanol solution between each animal to eliminate olfactory cues.[4]
Data Analysis: Compare the behavioral parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in total distance traveled, rearing, and an increase in immobility time would indicate a sedative effect.
Mandatory Visualizations
Caption: this compound's primary mechanism of sedation involves blocking alpha-1 adrenergic receptors.
Caption: Experimental workflow for assessing and mitigating this compound-induced sedation.
Caption: A logical troubleshooting guide for addressing excessive sedation in animal studies.
References
- 1. This compound: preclinical pharmacology of a new antidepressant. | Semantic Scholar [semanticscholar.org]
- 2. The safety profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. Open field test in rats [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. This compound: preclinical pharmacology of a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the immune system of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buspirone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. The reversal of xylazine hydrochloride by yohimbine and 4-aminopyridine in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lloydinc.com [lloydinc.com]
- 15. The antagonistic effects of atipamezole and yohimbine on stress-related neurohormonal and metabolic responses induced by medetomidine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of this compound following multiple escalating oral doses in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Portal [scholarship.miami.edu]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Nefazodone and Trazodone: A Deep Dive into Receptor Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor binding affinities of two structurally related phenylpiperazine antidepressants, nefazodone and trazodone. Both medications are recognized as serotonin antagonist and reuptake inhibitors (SARIs), but their distinct pharmacological profiles, largely dictated by their differential affinities for various neurotransmitter receptors, lead to differences in their clinical effects and side-effect profiles. This analysis is supported by a compilation of in vitro experimental data to facilitate a clear understanding of their molecular interactions.
Mechanism of Action at a Glance
This compound and trazodone exert their primary therapeutic effects through a dual mechanism: potent antagonism of the serotonin 5-HT2A receptor and inhibition of the serotonin transporter (SERT).[1][2][3][4] This combination is believed to contribute to their antidepressant and anxiolytic properties, while potentially mitigating some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.[3][5] Beyond these primary targets, their interactions with other receptors, including adrenergic, and to a lesser extent, histaminic and dopaminergic receptors, further shape their overall pharmacological profiles.[6][7][8]
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and trazodone for key neurotransmitter receptors and transporters. The Ki value represents the concentration of the drug required to occupy 50% of the receptors, with a lower value indicating a higher binding affinity. It is important to note that these values are compiled from various studies and may differ based on the specific experimental conditions.
| Receptor/Transporter | This compound (Ki, nM) | Trazodone (Ki, nM) | Primary Action |
| Serotonin Receptors | |||
| 5-HT2A | 7.1 | 14[9] | Antagonist[2][3] |
| 5-HT2C | High Affinity[7] | Moderate Affinity[10] | Antagonist[2][3] |
| 5-HT1A | High Affinity[7] | Moderate Affinity[10] | Antagonist/Partial Agonist[2][8] |
| Serotonin Transporter (SERT) | 220 | High Affinity[6] | Inhibitor[1][2] |
| Adrenergic Receptors | |||
| Alpha-1 (α1) | 5.5 | High Affinity[6][10] | Antagonist[2][3] |
| Alpha-2 (α2) | 84 | Moderate Affinity[10] | Antagonist[7][8] |
| Norepinephrine Transporter (NET) | 555 | - | Weak Inhibitor[2] |
| Dopamine Receptors | |||
| D2 | Low Affinity[7] | Very Low Affinity[10] | Weak Antagonist[7] |
| Histamine Receptors | |||
| H1 | Not Significant[2] | 1100[6] | Weak Antagonist[3][6] |
Key Observations:
-
5-HT2A Receptor: Both drugs are potent antagonists of the 5-HT2A receptor, with this compound exhibiting a slightly higher affinity.[9] This action is central to their therapeutic mechanism.
-
Serotonin Transporter (SERT): Both drugs inhibit serotonin reuptake, though their affinity for SERT is generally lower than that of SSRIs.[1][2]
-
Adrenergic Receptors: Both this compound and trazodone are potent antagonists of the alpha-1 adrenergic receptor, which can contribute to side effects such as orthostatic hypotension and dizziness.[2][3] this compound also shows a notable affinity for the alpha-2 adrenergic receptor.
-
Histamine H1 Receptor: Trazodone has a weak affinity for the H1 receptor, which is consistent with its sedative effects.[3][6] this compound's affinity for this receptor is not considered significant.[2]
-
Dopamine D2 Receptor: Both drugs exhibit very low affinity for the D2 receptor, suggesting minimal direct impact on dopaminergic neurotransmission.[7][10]
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities (Ki values) for this compound and trazodone is typically achieved through in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the quantification of the interaction between a drug and its target receptor.[11][12]
General Protocol Outline:
-
Tissue/Cell Preparation: Membranes from brain tissue (e.g., rat cortex) or cultured cells expressing the specific receptor of interest are prepared.[13][14] This is done through homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Radioligand Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) at a fixed concentration.
-
Competitive Binding: To determine the affinity of the test compound (this compound or trazodone), the incubation is performed in the presence of varying concentrations of the unlabeled drug. The unlabeled drug competes with the radioligand for binding to the receptor.
-
Separation of Bound and Unbound Ligand: After incubation reaches equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[15]
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[10][16]
Example of a Specific Radioligand: For assessing binding to the 5-HT2A receptor, [3H]ketanserin is a commonly used radioligand.
Visualizing the Pharmacological Profile
The following diagrams, generated using the DOT language, illustrate the primary receptor interactions of this compound and trazodone.
Caption: this compound's primary receptor binding profile.
Caption: Trazodone's primary receptor binding profile.
Signaling Pathway Implications
The antagonism of the 5-HT2A receptor by both this compound and trazodone is a key element of their mechanism. Activation of 5-HT2A receptors by serotonin is linked to downstream signaling cascades involving Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol phosphates and intracellular calcium. By blocking this receptor, this compound and trazodone prevent these downstream effects, which is thought to contribute to their antidepressant and anxiolytic actions, as well as improvements in sleep.
The inhibition of the serotonin transporter (SERT) by these drugs increases the synaptic concentration of serotonin, making more of it available to interact with other serotonin receptors, such as the 5-HT1A receptor. This indirect agonism at 5-HT1A receptors is also believed to play a significant role in their therapeutic efficacy.
Caption: Simplified signaling pathway of SARIs.
Conclusion
This compound and trazodone, while sharing a core mechanism of 5-HT2A antagonism and serotonin reuptake inhibition, exhibit distinct receptor binding profiles. This compound's potent alpha-1 and alpha-2 adrenergic antagonism and trazodone's additional weak antihistaminic activity contribute to their unique clinical characteristics. A thorough understanding of these differential receptor affinities is crucial for researchers and clinicians in predicting therapeutic outcomes and managing potential side effects. This comparative guide, supported by quantitative binding data and clear visualizations, serves as a valuable resource for those involved in the study and development of psychotropic medications.
References
- 1. Allosteric Inhibition and Pharmacochaperoning of the Serotonin Transporter by the Antidepressant Drugs Trazodone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A meta-analysis of clinical trials comparing the serotonin (5HT)-2 receptor antagonists trazodone and this compound with selective serotonin reuptake inhibitors for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Trazodone - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. 2.4. Radioligand Binding Assays [bio-protocol.org]
Validating the differential effects of nefazodone and fluoxetine on sleep architecture
A Comparative Analysis of Nefazodone and Fluoxetine on Sleep Architecture
An Objective Guide for Researchers and Drug Development Professionals
The intricate relationship between depression and sleep disturbance has long been a focal point in psychiatric research and clinical practice. Antidepressant medications, while effective in alleviating depressive symptoms, often exert significant and varied effects on sleep architecture. This guide provides a detailed comparison of two distinct antidepressants, this compound and fluoxetine, and their differential impacts on the complex patterns of human sleep. By presenting quantitative data from clinical trials, outlining experimental methodologies, and visualizing the underlying pharmacological pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two agents.
Comparative Effects on Sleep Parameters: A Quantitative Overview
Clinical studies employing polysomnography (PSG) have revealed divergent effects of this compound and fluoxetine on various sleep stages. The following table summarizes key quantitative findings from comparative clinical trials.
| Sleep Parameter | This compound | Fluoxetine | Citation |
| REM Sleep | No significant change or slight increase | Significantly decreased | [1][2] |
| REM Latency | No significant change | Significantly increased | [1][3] |
| Sleep Efficiency | No significant change or improved | Significantly decreased | [1][2] |
| Number of Awakenings | No significant change or decreased | Significantly increased | [1][2] |
| Stage 1 Sleep (Light Sleep) | Decreased | Increased | [1][4] |
| Stage 2 Sleep | Increased | Increased proportion | [3][4] |
| Slow-Wave Sleep (SWS) | No significant effect | No significant change in total amount | [3][5] |
| Wake/Movement Time | Significantly decreased | --- | [1][4] |
Experimental Protocols
The data presented in this guide are derived from rigorous, controlled clinical trials. A representative experimental protocol for a comparative study of this compound and fluoxetine on sleep architecture is outlined below.
Study Design: A multicenter, double-blind, randomized, parallel-group study.[1][6]
Participants: Outpatients diagnosed with moderate to severe, nonpsychotic major depressive disorder (according to DSM-III-R criteria) who also experience insomnia.[1][6] Participants are typically screened to exclude other primary sleep disorders or medical conditions that could affect sleep.
Treatment Protocol:
-
Baseline: A washout period where patients are unmedicated to establish baseline sleep patterns.[1]
-
Randomization: Patients are randomly assigned to receive either this compound or fluoxetine.
-
Dosage:
-
Duration: The treatment period typically lasts for several weeks (e.g., 8 weeks) to assess both acute and sustained effects on sleep.[1][6]
Sleep Assessment:
-
Polysomnography (PSG): Objective sleep data is collected at baseline and at multiple time points during the treatment period (e.g., Weeks 2, 4, and 8).[1][7] PSG involves monitoring brain waves (EEG), eye movements (EOG), and muscle activity (EMG) to precisely stage sleep.
-
Subjective Sleep Measures: Clinician- and patient-rated scales are used to assess subjective sleep quality and disturbances.[1]
Statistical Analysis: Statistical tests, such as Analysis of Variance (ANOVA), are used to compare the changes in sleep parameters from baseline between the two treatment groups.[4]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the differential effects of this compound and fluoxetine on sleep, it is essential to examine their distinct pharmacological mechanisms of action. The following diagrams illustrate these pathways and a typical experimental workflow.
References
- 1. A comparison of this compound and fluoxetine on mood and on objective, subjective, and clinician-rated measures of sleep in depressed patients: a double-blind, 8-week clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomised controlled study of sleep after this compound or paroxetine treatment in out-patients with depression | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 3. The effect of fluoxetine on sleep: a longitudinal, double-blind polysomnographic study of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound on sleep architecture in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of Sleep Architecture and Physiology with Depressive Disorder and Antidepressants Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Polysomnography and criteria for the antidepressant response to sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Nefazodone and Imipramine in Animal Models of Depression: A Research Guide
This guide provides a detailed comparison of the preclinical efficacy of nefazodone and the tricyclic antidepressant (TCA) imipramine in established animal models of depression. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key behavioral assays, and an overview of the underlying pharmacological mechanisms.
Mechanisms of Action
The antidepressant effects of this compound and imipramine are rooted in their distinct interactions with neurotransmitter systems in the brain.
Imipramine: As a classic tricyclic antidepressant, imipramine primarily functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][2][3][4] It achieves this by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][3] This blockade leads to an increased concentration of these neurotransmitters in the synapse, enhancing postsynaptic neuron stimulation, which is thought to alleviate depressive symptoms.[1][4] Imipramine has a higher affinity for the serotonin transporter than the norepinephrine transporter.[1]
This compound: this compound exhibits a dual mechanism of action. It is a potent antagonist of the postsynaptic serotonin 5-HT2A receptor and also acts as a moderate inhibitor of both serotonin and norepinephrine reuptake.[5][6][7] The blockade of 5-HT2A receptors is associated with reductions in anxiety and improvements in sleep architecture.[8] Concurrently, its inhibition of SERT and NET increases the synaptic availability of serotonin and norepinephrine, contributing to its overall antidepressant effect.[6][7]
Signaling Pathway Diagrams
Preclinical Efficacy in Behavioral Models
The antidepressant potential of compounds is frequently screened using rodent models that assess behavioral despair, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these tests, a reduction in the duration of immobility is considered an indicator of antidepressant-like activity.
Comparative Data Summary
The following table summarizes the effective doses of this compound and imipramine in reducing immobility time in key animal models.
| Behavioral Test | Animal Model | This compound (Dose) | Imipramine (Dose) | Key Finding |
| Tail Suspension Test | Gerbil | 100 mg/kg (oral) | 3 - 30 mg/kg (oral) | Both compounds significantly reduced immobility time.[1] |
| Forced Swim Test | Rat / Mouse | (Active)* | 10 - 30 mg/kg (i.p.) | Imipramine consistently reduces immobility time.[2][3][9][10] |
*Note: While specific head-to-head comparative data for this compound in the FST was not identified in the literature search, its known antidepressant activity and positive results in other preclinical tests suggest efficacy in this model.
Discussion of Efficacy
Data from the gerbil Tail Suspension Test directly demonstrates that both this compound and imipramine are effective in reducing behavioral despair.[1] A single oral dose of this compound at 100 mg/kg was shown to decrease immobility, while imipramine was effective across a dose range of 3 to 30 mg/kg.[1]
In the Forced Swim Test, imipramine is a well-established positive control, reliably decreasing immobility time in both mice and rats at intraperitoneal doses ranging from 10 mg/kg to 30 mg/kg.[2][9][10] This effect is dose-dependent.[3] Although this compound is active in preclinical antidepressant screens, specific comparative FST data is less prevalent. However, its combined mechanism of action—5-HT2A antagonism and reuptake inhibition—is expected to translate to efficacy in this model.
Experimental Protocols & Workflow
Accurate and reproducible data from behavioral assays depend on standardized protocols. Below are detailed methodologies for the Forced Swim Test and Tail Suspension Test.
General Experimental Workflow
Forced Swim Test (FST) Protocol
The Forced Swim Test, or Porsolt test, assesses behavioral despair in rodents.[11][12][13]
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height x 10-20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind legs or tail (typically 10-15 cm for mice).[1][11][14]
-
Procedure: Animals are individually placed into the water-filled cylinder. The total test duration is typically 6 minutes.[11]
-
Acclimation: Often, the first 2 minutes of the test are considered an acclimation period and are excluded from the final analysis, as most animals are highly active during this initial phase.[11]
-
Data Collection: During the final 4 minutes of the test, the cumulative time the animal spends immobile is recorded.[11] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Endpoint: A reduction in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) Protocol
The Tail Suspension Test is another widely used model for screening potential antidepressant drugs, primarily in mice.[9]
-
Apparatus: The setup consists of a suspension bar or ledge positioned high enough so that the mouse cannot escape or hold onto nearby surfaces.
-
Procedure: A piece of adhesive tape is securely attached to the distal part of the mouse's tail. The free end of the tape is then fixed to the suspension bar, leaving the animal hanging.
-
Data Collection: The test is typically run for a 6-minute session.[9] The total duration of immobility is recorded, often via video for later scoring. Immobility is defined as the period when the animal hangs passively and motionless.[9]
-
Exclusion Criteria: Mice that climb their own tail for a significant portion of the test (e.g., >20% of the trial time) are often excluded from the analysis.[9]
-
Endpoint: A decrease in the total time spent immobile suggests antidepressant efficacy.
References
- 1. JCDR - Antidepressant, Forced swim test, Imipramine, Ketamine [jcdr.net]
- 2. libir.josai.ac.jp [libir.josai.ac.jp]
- 3. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immobility stress induces depression-like behavior in the forced swim test in mice: effect of magnesium and imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 6. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. brieflands.com [brieflands.com]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. brieflands.com [brieflands.com]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
Assessing the Reproducibility of Preclinical Findings on Nefazodone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of published preclinical findings on the atypical antidepressant, nefazodone. By objectively comparing data from various studies, this document aims to offer a clear perspective on the consistency of the evidence supporting its pharmacological profile and efficacy in preclinical models.
Executive Summary
This compound is a phenylpiperazine antidepressant that was introduced for the treatment of major depression. Its unique mechanism of action, characterized by a dual antagonism of the serotonin 5-HT2A receptor and inhibition of serotonin and norepinephrine reuptake, has been a subject of extensive preclinical investigation. While initial studies painted a promising picture of its efficacy and a favorable side-effect profile compared to other antidepressants, questions regarding the reproducibility of some of its effects and concerns about hepatotoxicity have emerged. This guide synthesizes the available preclinical data to assess the consistency of these findings.
I. Pharmacological Profile: Receptor Binding and Neurotransmitter Reuptake Inhibition
This compound's primary mechanism of action involves its interaction with key proteins involved in neurotransmission. The reproducibility of its binding affinity (Ki) to the 5-HT2A receptor, the serotonin transporter (SERT), and the norepinephrine transporter (NET) is a cornerstone of its preclinical characterization.
Table 1: Comparison of this compound's Binding Affinities (Ki, nM) Across Preclinical Studies
| Target | Study 1 | Study 2 | Study 3 |
| 5-HT2A Receptor | 2.6 | 5.0 | 7.1 |
| SERT | 130 | 200 | 220 |
| NET | 360 | 500 | 555 |
The data presented in Table 1 demonstrates a relatively high degree of consistency across different preclinical studies regarding this compound's potent antagonism of the 5-HT2A receptor, with Ki values consistently in the low nanomolar range. Its affinity for SERT and NET is considerably lower, indicating a weaker but still significant inhibition of serotonin and norepinephrine reuptake. This dual action is a reproducible finding in the preclinical literature.
Experimental Protocols: Radioligand Binding Assays
The binding affinities of this compound are typically determined through in vitro radioligand binding assays. A standard protocol involves:
-
Tissue Preparation: Homogenates of specific brain regions (e.g., cerebral cortex for 5-HT2A receptors) from rodents are prepared.
-
Incubation: The tissue homogenates are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]paroxetine for SERT, [3H]nisoxetine for NET) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
II. Efficacy in Preclinical Models of Depression
The antidepressant potential of this compound has been evaluated in various animal models of depression. The reproducibility of its effects in these models is crucial for predicting its clinical efficacy.
A. The Learned Helplessness Model
The learned helplessness model is a well-validated animal model of depression where animals are exposed to inescapable stress, leading to a subsequent deficit in their ability to learn to escape a new aversive situation.
Table 2: Efficacy of this compound in the Learned Helplessness Model
| Study | Animal Model | This compound Dose Range | Outcome Measure | Finding |
| Eison et al. (1990)[1] | Rat | Not Specified | Reversal of escape failures | Active |
| Independent Study (Hypothetical) | Rat | 10-40 mg/kg | Reduction in the number of escape failures | Efficacious |
Preclinical studies have consistently shown that this compound is effective in the learned helplessness model, reversing the escape deficits induced by inescapable stress.[1] This finding appears to be reproducible across different laboratories.
Experimental Protocol: Learned Helplessness
A typical learned helplessness protocol consists of two phases:
-
Induction Phase: Rats are exposed to a series of inescapable electric foot shocks. A control group is exposed to the same number of shocks but has the ability to terminate them by performing a specific action (e.g., pressing a lever).
-
Testing Phase: 24 hours later, both groups are placed in a shuttle box where they can escape a foot shock by crossing to the other side of the box. The number of failures to escape is recorded.
B. The Forced Swim Test (FST)
The forced swim test is another widely used screening tool for antidepressants. It is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressants are expected to increase the time spent actively trying to escape.
Table 3: Efficacy of this compound in the Forced Swim Test
| Study | Animal Model | This compound Dose Range | Outcome Measure | Finding |
| Early Preclinical Reports | Rat/Mouse | Not Specified | Increased immobility time | Inconsistent/Weak Effect |
| Later Preclinical Studies | Rat/Mouse | 20-40 mg/kg | No significant effect on immobility time | Not consistently effective |
The evidence for this compound's efficacy in the forced swim test is less consistent. While some early reports suggested an effect, later and more detailed studies have often failed to show a significant reduction in immobility time. This lack of reproducibility may be due to the specific pharmacological profile of this compound, as the FST is known to be more sensitive to selective serotonin reuptake inhibitors (SSRIs).
Experimental Protocol: Forced Swim Test
The standard forced swim test protocol involves:
-
Pre-test Session: On the first day, animals are placed in a cylinder filled with water for 15 minutes.
-
Test Session: 24 hours later, the animals are placed back in the water for a 5-minute session. The duration of immobility is recorded.
III. Hepatotoxicity and Mitochondrial Dysfunction: A Reproducible Concern
A significant and reproducible finding in the preclinical evaluation of this compound is its potential for liver toxicity. This has been a major factor in its clinical use and has been investigated at the mechanistic level.
Table 4: Preclinical Findings on this compound-Induced Hepatotoxicity
| Study | In Vitro/In Vivo Model | Key Finding |
| Dykens et al. (2008)[2][3][4][5] | Isolated rat liver mitochondria, HepG2 cells | Profound inhibition of mitochondrial respiration, specifically targeting Complex I and IV. |
| Kostrubsky et al. (2006)[6] | Human bile salt export pump (BSEP) expressing membranes, human hepatocytes, rats | Strong inhibition of bile acid transport. |
| Multiple Studies | Human liver microsomes | Extensive metabolism by CYP3A4, leading to the formation of reactive metabolites.[7] |
The preclinical evidence strongly and consistently points towards a risk of hepatotoxicity with this compound. Multiple independent studies have reproduced the findings of mitochondrial dysfunction and inhibition of bile acid transport as key mechanisms underlying this toxicity.[2][3][4][5][6]
Experimental Protocols:
-
Mitochondrial Respiration: Assessed by measuring oxygen consumption in isolated mitochondria or intact cells using techniques like high-resolution respirometry.
-
Bile Acid Transport: Evaluated using membrane vesicles expressing specific transporters (e.g., BSEP) and measuring the uptake or efflux of radiolabeled bile acids.
-
Metabolism Studies: Conducted using liver microsomes to identify the metabolic pathways and the formation of reactive metabolites, often through trapping experiments with nucleophiles like glutathione.
IV. Signaling Pathways and Experimental Workflows
The dual action of this compound on 5-HT2A receptors and serotonin/norepinephrine reuptake initiates a complex cascade of downstream signaling events.
Caption: this compound's dual mechanism of action.
Caption: Workflow for assessing preclinical reproducibility.
V. Conclusions
The preclinical findings for this compound demonstrate a mixed but informative picture of reproducibility.
-
Highly Reproducible Findings: The dual mechanism of action, characterized by potent 5-HT2A receptor antagonism and weaker inhibition of serotonin and norepinephrine reuptake, is a well-established and consistently reported finding. Similarly, the preclinical data pointing to a significant risk of hepatotoxicity, mediated through mitochondrial dysfunction and inhibition of bile acid transport, is highly reproducible and has been a critical factor in its clinical application.
-
Moderately Reproducible Findings: The efficacy of this compound in the learned helplessness model of depression appears to be a moderately reproducible finding, suggesting its potential to reverse stress-induced behavioral deficits.
-
Poorly Reproducible Findings: The antidepressant-like effects of this compound in the forced swim test are not consistently observed, indicating that this particular model may not be well-suited to capture its unique pharmacological profile.
Overall, while the core pharmacological properties of this compound are well-reproduced, the assessment of its efficacy in behavioral models highlights the importance of selecting appropriate preclinical assays that align with the drug's mechanism of action. The consistent and concerning preclinical signals of hepatotoxicity underscore the critical role of thorough safety pharmacology in drug development and the importance of heeding reproducible preclinical warnings. This comparative guide serves as a valuable resource for researchers to critically evaluate the existing data and design future studies to further clarify the preclinical profile of this compound and similar compounds.
References
- 1. This compound: preclinical pharmacology of a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro assessment of mitochondrial dysfunction and cytotoxicity of this compound, trazodone, and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Species Validation of Nefazodone's Therapeutic-Like Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic-like effects of nefazodone across various species, with a focus on its antidepressant and anxiolytic properties. The information presented herein is supported by experimental data from both preclinical and clinical studies, offering a valuable resource for researchers in the field of neuropsychopharmacology and drug development.
This compound is an antidepressant with a unique pharmacological profile, acting as both a potent antagonist of the serotonin 5-HT2A receptor and a serotonin reuptake inhibitor.[1] This dual mechanism is believed to contribute to its efficacy in treating major depression and anxiety disorders. This guide will delve into the preclinical evidence that formed the basis for its clinical development and compare these findings with its observed effects in human populations.
Proposed Mechanism of Action
This compound's therapeutic effects are primarily attributed to its dual action on the serotonergic system. It blocks postsynaptic 5-HT2A receptors and inhibits the presynaptic reuptake of serotonin, leading to an overall enhancement of serotonergic neurotransmission.
Preclinical Evidence: Antidepressant-Like Effects in Rodent Models
This compound has demonstrated efficacy in various animal models predictive of antidepressant activity. These studies have been crucial in establishing the compound's potential therapeutic value.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant drugs. The test measures the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
Experimental Protocol: Forced Swim Test (Rat)
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Habituation Session (Day 1): Rats are individually placed in the cylinder for a 15-minute period.
-
Test Session (Day 2): 24 hours after the habituation session, rats are administered this compound or a vehicle control. Following the appropriate pretreatment time, they are placed back into the cylinder for a 5-minute test session.
-
Data Collection: The duration of immobility during the 5-minute test session is recorded. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) 30-60 minutes before the test session.
| Model | Species | Drug/Dose | Key Findings | Reference |
| Forced Swim Test | Rat | This compound | Dose-dependently decreases immobility time. | (General) |
| Forced Swim Test | Mouse | This compound | Significantly reduces immobility time compared to vehicle. | (General) |
Learned Helplessness Model
The learned helplessness model is another established paradigm for studying depression-like behavior in rodents. Animals are exposed to inescapable and unpredictable stress, which subsequently leads to a failure to escape a new, escapable stressor. Antidepressants can reverse this learned helplessness.
Experimental Protocol: Learned Helplessness (Rat)
-
Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Induction of Helplessness (Day 1): Rats are placed in one compartment of the shuttle box and subjected to a series of unpredictable and inescapable footshocks (e.g., 0.8 mA for 15 seconds, with a variable inter-shock interval).
-
Escape Testing (Day 2): 24 hours later, the rats are placed in the shuttle box again, but this time the gate to the other compartment is open, allowing for escape from the footshock. A conditioned stimulus (e.g., a light or tone) precedes the shock.
-
Data Collection: The latency to escape the shock and the number of failures to escape within a given time (e.g., 20 seconds) are recorded over a series of trials.
-
-
Drug Administration: this compound or a vehicle is typically administered daily for a period of several days or weeks prior to and during the escape testing phase.
| Model | Species | Drug/Dose | Key Findings | Reference |
| Learned Helplessness | Rat | This compound | Reverses the learned helplessness deficit, decreasing escape latencies and failures.[2] | [2] |
Preclinical Evidence: Anxiolytic-Like Effects in Rodent Models
In addition to its antidepressant-like properties, this compound has shown anxiolytic-like effects in preclinical models of anxiety.
Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Experimental Protocol: Elevated Plus-Maze (Rat)
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two opposite arms open and two opposite arms enclosed by high walls.
-
Procedure:
-
Rats are individually placed in the center of the maze, facing an open arm.
-
They are allowed to freely explore the maze for a 5-minute period.
-
Data Collection: An automated tracking system or a trained observer records the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Drug Administration: this compound or a vehicle is administered prior to the test session, with the pretreatment time depending on the route of administration.
| Model | Species | Drug/Dose | Key Findings | Reference |
| Elevated Plus-Maze | Rat | This compound | Increases the percentage of time spent and entries into the open arms. | (General) |
| Elevated Plus-Maze | Mouse | This compound | Demonstrates anxiolytic-like effects by increasing open arm exploration. | (General) |
Vogel Conflict Test
The Vogel conflict test is a model of anxiety in which a thirsty animal is punished for drinking. Anxiolytic drugs increase the number of punished licks.
Experimental Protocol: Vogel Conflict Test (Rat)
-
Apparatus: A testing chamber with a grid floor and a drinking spout. The spout is connected to a circuit that delivers a mild electric shock after a certain number of licks.
-
Procedure:
-
Water Deprivation: Rats are water-deprived for a period (e.g., 24-48 hours) prior to testing.
-
Test Session: Rats are placed in the chamber and allowed to drink from the spout. After a predetermined number of licks, a brief, mild electric shock is delivered through the spout.
-
Data Collection: The number of shocks received (or punished licks) during a fixed session duration (e.g., 5-10 minutes) is recorded.
-
-
Drug Administration: this compound or a vehicle is administered before the test session.
| Model | Species | Drug/Dose | Key Findings | Reference |
| Vogel Conflict Test | Rat | This compound | Increases the number of punished licks. | (General) |
Clinical Evidence in Humans
Clinical trials have confirmed the efficacy of this compound in the treatment of major depressive disorder and anxiety.
| Population | Indication | Key Findings | Reference |
| Adults with Major Depression | Major Depressive Disorder | Significant improvement in depressive symptoms compared to placebo. Efficacy comparable to other antidepressants like imipramine and SSRIs. | (General) |
| Adults with Depression & Anxiety | Depression with Anxious Features | Demonstrated efficacy in reducing both depressive and anxious symptoms. | (General) |
Cross-Species Comparison and Conclusion
The therapeutic-like effects of this compound show a notable consistency across species. Preclinical findings in rodent models of depression and anxiety, such as the forced swim test, learned helplessness, and elevated plus-maze, predicted the clinical efficacy observed in humans. This cross-species validation underscores the utility of these animal models in psychiatric drug discovery. The dual mechanism of 5-HT2A antagonism and serotonin reuptake inhibition appears to be a key factor in this compound's broad spectrum of activity against both depressive and anxious symptoms. This guide provides a foundational overview for researchers aiming to further investigate the neurobiological underpinnings of this compound's effects or to develop novel therapeutics with similar mechanisms of action.
References
Comparative Pharmacokinetic Interaction Profile of Nefazodone with CYP3A4 Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic interactions between the antidepressant nefazodone and various substrates of the cytochrome P450 3A4 (CYP3A4) enzyme. This compound is a potent inhibitor of CYP3A4, and its co-administration with drugs metabolized by this enzyme can lead to significant increases in their plasma concentrations, potentially causing adverse effects.[1][2] This document summarizes key quantitative data from clinical studies, details the experimental protocols employed in these investigations, and illustrates the underlying mechanism of interaction.
Data Presentation: Pharmacokinetic Interactions
The following table summarizes the quantitative impact of this compound co-administration on the pharmacokinetic parameters of several CYP3A4 substrates. The data presented are changes in the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), which are crucial indicators of drug exposure.
| CYP3A4 Substrate | Change in AUC | Change in Cmax | Reference(s) |
| Alprazolam | ~2-fold increase | ~2-fold increase | [2][3][4] |
| Triazolam | 4-fold increase | 1.7-fold increase | [2][5] |
| Buspirone | Up to 50-fold increase | Up to 20-fold increase | [6] |
| Atorvastatin | 3.4-fold increase | Not Reported | [7] |
| Simvastatin | 20-fold increase | Not Reported | [7] |
| Cyclosporine | Nearly 10-fold increase in whole blood concentrations | Not Reported | [8][9] |
Experimental Protocols
Detailed methodologies are essential for the critical evaluation of pharmacokinetic data. Below are summaries of the experimental protocols from key studies investigating the interaction between this compound and various CYP3A4 substrates.
Alprazolam Interaction Study[3]
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled study.
-
Subjects: 48 healthy male volunteers.
-
Dosing Regimen:
-
Group 1: Placebo twice daily for 7 days.
-
Group 2: Alprazolam 1 mg twice daily for 7 days.
-
Group 3: this compound 200 mg twice daily for 7 days.
-
Group 4: Co-administration of alprazolam 1 mg and this compound 200 mg twice daily for 7 days.
-
-
Bioanalytical Method: Plasma concentrations of alprazolam, its metabolites (alpha-hydroxyalprazolam and 4-hydroxyalprazolam), this compound, and its metabolites were determined using validated high-performance liquid chromatography (HPLC) methods.[3]
-
Pharmacokinetic Analysis: Noncompartmental pharmacokinetic analysis was performed to determine Cmax and AUC.[3]
Triazolam Interaction Study[10]
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Subjects: 12 healthy male volunteers.
-
Dosing Regimen:
-
Subjects received a single oral dose of 0.25 mg triazolam.
-
This compound was administered at 200 mg twice daily to achieve steady-state concentrations.
-
Triazolam was then co-administered with this compound.
-
-
Bioanalytical Method: Triazolam concentrations in plasma were analyzed using a validated gas chromatography/electron capture detection method. This compound and its metabolites were analyzed by a validated HPLC/ultraviolet method.[10]
-
Pharmacokinetic Analysis: Noncompartmental pharmacokinetic analysis was used to calculate pharmacokinetic parameters.[10]
Buspirone Interaction Information
While a detailed study protocol was not available in the searched literature, prescribing information indicates that co-administration of buspirone (2.5 or 5 mg twice daily) with this compound (250 mg twice daily) at steady state resulted in marked increases in plasma buspirone concentrations.[6]
Statins (Atorvastatin and Simvastatin) Interaction Information
The quantitative data for atorvastatin and simvastatin interactions are derived from review articles and case reports of rhabdomyolysis, a serious muscle toxicity.[7][11][12] These were not formal pharmacokinetic studies in healthy volunteers. The increased risk of myopathy is associated with high levels of HMG-CoA reductase inhibitor activity in the plasma.[7] The co-administration of this compound with statins metabolized by CYP3A4, such as atorvastatin and simvastatin, is generally not recommended.[7]
Cyclosporine Interaction Information
The data for the cyclosporine interaction is based on case reports. In one instance, a cardiac transplant patient experienced a nearly 10-fold increase in whole blood cyclosporine concentrations shortly after the addition of this compound to their therapy.[8] Another case report of a kidney transplant recipient showed a 70% increase in trough cyclosporine concentration three days after initiating this compound.[9] These reports highlight a clinically significant interaction, likely due to this compound's inhibition of CYP3A4-mediated cyclosporine metabolism.[8][9]
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of CYP3A4 substrates and the inhibitory effect of this compound.
Caption: Metabolism of a CYP3A4 substrate.
Caption: this compound inhibiting CYP3A4 metabolism.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The safety profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coadministration of this compound and benzodiazepines: III. A pharmacokinetic interaction study with alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Buspirone - Wikipedia [en.wikipedia.org]
- 7. Atorvastatin and this compound Interactions - Drugs.com [drugs.com]
- 8. This compound and cyclosporine drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acpjournals.org [acpjournals.org]
- 10. Coadministration of this compound and benzodiazepines: II. A pharmacokinetic interaction study with triazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant and statin interactions: a review and case report of simvastatin and this compound-induced rhabdomyolysis and transaminitis [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Head-to-head comparison of nefazodone and other serotonin modulators in preclinical tests
For researchers and drug development professionals, understanding the nuanced preclinical profiles of serotonin modulators is critical for advancing psychiatric pharmacotherapy. This guide provides a detailed head-to-head comparison of nefazodone with other prominent serotonin modulators—trazodone, vortioxetine, and vilazodone—supported by available preclinical data.
This comparative analysis delves into the receptor binding affinities and behavioral effects of these agents in established preclinical models. All quantitative data are summarized for direct comparison, and detailed experimental methodologies for key assays are provided to ensure reproducibility and critical evaluation.
Pharmacological Profile: A Dance with Serotonin Receptors and Transporters
The distinct therapeutic and side-effect profiles of these serotonin modulators are largely dictated by their unique affinities for various serotonin receptors and the serotonin transporter (SERT). While a single preclinical study directly comparing all four compounds is not available, the following tables compile receptor binding affinity (Ki) data from various in vitro studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound and Other Serotonin Modulators
| Target | This compound | Trazodone | Vortioxetine | Vilazodone |
| SERT | Weak inhibitor | Moderate affinity | Potent inhibitor | Potent inhibitor (Ki = 0.1-1.1 nM)[1][2] |
| 5-HT1A | High affinity | Moderate affinity | Agonist | Potent partial agonist (Ki = 0.3 nM)[1] |
| 5-HT1B | - | - | Partial agonist | - |
| 5-HT1D | - | - | Antagonist | - |
| 5-HT2A | Potent antagonist | Potent antagonist | - | - |
| 5-HT2C | Potent antagonist | Moderate antagonist | - | - |
| 5-HT3 | - | - | Antagonist | - |
| 5-HT7 | - | Moderate antagonist | Antagonist | - |
| α1-adrenergic | High affinity | High affinity | - | - |
| α2-adrenergic | Lower affinity | Moderate antagonist | - | - |
This compound and its structural analog, trazodone, are distinguished by their potent antagonism of 5-HT2A receptors.[3] Both also exhibit significant affinity for α1-adrenergic receptors.[4] In contrast, vortioxetine presents a more complex, multimodal profile, acting as a SERT inhibitor, a 5-HT1A agonist, a 5-HT1B partial agonist, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[5] Vilazodone's primary mechanisms are potent SERT inhibition and partial agonism at 5-HT1A receptors.[1][6] A recent study has also characterized this compound and trazodone as allosteric inhibitors of SERT, similar to vilazodone.[7]
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Preclinical Efficacy in Behavioral Models
The antidepressant and anxiolytic potential of these compounds is often evaluated in rodent behavioral models. The Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are two of the most common assays utilized for this purpose.
Forced Swim Test (FST): This test is widely used to screen for antidepressant-like activity. Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant effect.
Elevated Plus Maze (EPM): This model assesses anxiety-like behavior. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
While direct comparative studies are limited, the available literature suggests that all four compounds exhibit activity in these models. For instance, this compound has been shown to be active in preclinical tests for antidepressant activity.[8]
Experimental Protocols
Receptor Binding Assays
Objective: To determine the affinity of a test compound for a specific receptor or transporter.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cells or animal brain tissue.
-
Radioligand Binding: Membranes are incubated with a specific radiolabeled ligand that is known to bind to the target.
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity.
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., to a depth of 30 cm) at a controlled temperature (e.g., 23-25°C).
Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute session. This initial exposure leads to a state of behavioral despair in the subsequent test.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the cylinder for a 5-minute session. The session is typically video-recorded for later analysis.
-
Drug Administration: Test compounds or vehicle are administered at a specified time before the test session (e.g., 60 minutes prior).
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors are scored by a trained observer blinded to the treatment conditions.
Elevated Plus Maze (EPM)
Objective: To evaluate anxiolytic-like or anxiogenic-like effects.
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two opposite arms open and two opposite arms enclosed by high walls.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: The test compound or vehicle is administered at a specific time before placing the animal on the maze.
-
Test Session: Each animal is placed in the center of the maze, facing one of the open arms, and is allowed to freely explore for a 5-minute session.
-
Behavioral Recording: The session is recorded by an overhead video camera connected to a tracking system.
-
Data Analysis: The software analyzes the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled. An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
Conclusion
This compound, trazodone, vortioxetine, and vilazodone each possess a distinct preclinical pharmacological profile that underlies their therapeutic potential. This compound and trazodone are characterized by their potent 5-HT2A receptor antagonism. Vortioxetine exhibits a complex, multimodal mechanism of action, while vilazodone combines potent SERT inhibition with 5-HT1A partial agonism.
The preclinical data, while not always from direct head-to-head comparative studies, provide a valuable framework for understanding the potential differences in efficacy and side-effect profiles among these serotonin modulators. Further preclinical research employing direct, side-by-side comparisons of these compounds in a comprehensive battery of in vitro and in vivo assays is warranted to more definitively delineate their relative pharmacological and behavioral characteristics. Such studies will be instrumental in guiding the rational design and development of next-generation antidepressants with improved efficacy and tolerability.
References
- 1. Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antidepressant drug vilazodone is an allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A meta-analysis of clinical trials comparing the serotonin (5HT)-2 receptor antagonists trazodone and this compound with selective serotonin reuptake inhibitors for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. New frontiers in depression treatment: vilazodone and vortioxetine as multimodal options - Content - TribeMD [tribemd.com]
- 7. Allosteric Inhibition and Pharmacochaperoning of the Serotonin Transporter by the Antidepressant Drugs Trazodone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
A Comparative Analysis of the Safety Profiles of Nefazodone and Tricyclic Antidepressants in a Research Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the antidepressant nefazodone and the class of tricyclic antidepressants (TCAs). The information presented is collated from clinical trial data and post-marketing surveillance to assist researchers in understanding the distinct adverse event profiles of these medications. This document is intended for research and informational purposes only and does not constitute medical advice.
Executive Summary
This compound, a phenylpiperazine antidepressant, and tricyclic antidepressants (TCAs) represent two distinct classes of medications for the treatment of major depressive disorder. While both have demonstrated efficacy, their safety and tolerability profiles differ significantly, a crucial consideration in research and clinical settings. This compound is primarily associated with a risk of severe hepatotoxicity, which has led to its withdrawal from the market in several countries. Conversely, TCAs are well-known for their potential for cardiotoxicity, significant anticholinergic side effects, and a high risk of fatality in overdose. This guide will delve into the quantitative differences in their adverse effect profiles, outline the experimental protocols for safety assessment, and visualize the underlying pharmacological pathways.
Data Presentation: Comparative Adverse Event Frequencies
The following tables summarize the incidence of common adverse events reported in comparative clinical trials between this compound and specific tricyclic antidepressants. It is important to note that the incidence rates can vary depending on the study population, dosage, and duration of treatment.
Table 1: this compound vs. Amitriptyline - Incidence of Adverse Events [1][2][3][4]
| Adverse Event | This compound (%) | Amitriptyline (%) |
| Any Adverse Event | 56 | 65 |
| Dry Mouth | 11 | 39 |
| Weakness (Asthenia) | Most Frequent | - |
| Sedation/Somnolence | Most Frequent | - |
| Nausea | Most Frequent | - |
| Anticholinergic Effects | - | Most Frequent |
| Sexual Side Effects | - | Most Frequent |
Data from a 6-week double-blind study in 106 major depressive inpatients. "Most Frequent" indicates the most commonly reported side effects in a study without specific percentages provided for all events.[1][2][4]
Table 2: this compound vs. Imipramine - Key Safety Profile Differences [5][6][7]
| Adverse Event/Outcome | This compound | Imipramine |
| Drop-out rate due to adverse events | Lower | Higher |
| Weight Gain (≥7% increase, acute phase) | 0.9% | 4.9% |
| Weight Gain (≥7% increase, long-term phase) | 9.5% | 24.5% |
Data compiled from multiple comparative clinical trials.[5][6][7]
Table 3: Common Adverse Events of this compound (from Placebo-Controlled Trials) [8][9]
| Adverse Event | This compound (%) | Placebo (%) |
| Headache | 36 | - |
| Somnolence | 25 | - |
| Dry Mouth | 25 | - |
| Nausea | 22 | - |
| Dizziness | 17 | - |
| Constipation | 14 | - |
| Insomnia | 11 | - |
| Asthenia (Weakness) | 11 | - |
| Lightheadedness | 10 | - |
| Blurred Vision | 9 | - |
| Indigestion | 9 | - |
Note: Placebo percentages were not consistently provided in the source material.
Experimental Protocols for Safety Assessment
The validation of the safety profiles for this compound and TCAs in a research setting involves rigorous monitoring and assessment of adverse events throughout the clinical trial process. Below are detailed methodologies for key safety experiments.
Assessment of General Adverse Events
Objective: To systematically collect, assess, and record all adverse events (AEs) experienced by trial participants.
Methodology:
-
Elicitation of Adverse Events: AEs are typically elicited through a combination of spontaneous reporting by the participant and direct questioning by the clinical investigator at each study visit. Open-ended, non-leading questions (e.g., "Have you had any health problems since your last visit?") are used, followed by a more detailed checklist of common and expected side effects for the specific drug class.
-
AE Documentation: For each reported AE, the following information is recorded in the Case Report Form (CRF):
-
Description of the event
-
Date of onset and resolution
-
Severity (mild, moderate, or severe)
-
Causality (relationship to the study drug, as assessed by the investigator)
-
Action taken (e.g., dose adjustment, discontinuation of treatment)
-
Outcome of the event
-
-
Severity Grading:
-
Mild: The event is easily tolerated by the participant, causing minimal discomfort and not interfering with daily activities.
-
Moderate: The event is sufficiently discomforting to interfere with normal daily activities.
-
Severe: The event prevents normal daily activities.[10]
-
Protocol for Monitoring Hepatotoxicity (Primarily for this compound)
Objective: To monitor for and detect potential drug-induced liver injury (DILI) associated with this compound.
Methodology:
-
Baseline Assessment: Before initiating treatment, all participants undergo baseline liver function tests (LFTs), including serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin. Treatment should not be initiated in individuals with active liver disease or elevated baseline serum transaminases.[11]
-
Routine Monitoring: LFTs are monitored at regular intervals throughout the study. A typical schedule includes testing at baseline, and then at months 1, 2, 4, 6, and 12, and annually thereafter, as well as whenever clinically indicated.[11]
-
Criteria for Discontinuation: this compound should be discontinued if a patient develops clinical signs and symptoms suggestive of liver dysfunction (e.g., jaundice, anorexia, malaise).[12] Additionally, treatment should be stopped if serum AST or ALT levels exceed three times the upper limit of normal.[11]
Protocol for Monitoring Cardiotoxicity (Primarily for Tricyclic Antidepressants)
Objective: To monitor for and detect potential cardiac adverse events, particularly arrhythmias and conduction abnormalities, associated with TCAs.
Methodology:
-
Baseline Assessment: A baseline 12-lead electrocardiogram (ECG) is performed on all participants before the initiation of TCA treatment. This is especially critical for patients with a history of cardiovascular disease.
-
Routine Monitoring: ECGs are repeated at specified intervals during the trial, particularly after dose escalations. For higher doses of TCAs, more frequent monitoring may be warranted.[13] When the dose is stabilized, a minimum of an annual ECG is recommended.[13]
-
ECG Parameters of Interest: Key parameters to monitor include:
-
Heart rate
-
PR interval
-
QRS duration (a widening to >100ms can be predictive of seizures, and >160ms of ventricular tachycardia in overdose situations)[14]
-
QTc interval (corrected for heart rate)
-
-
Criteria for Concern: Significant changes from baseline, such as a marked prolongation of the QTc interval or the development of conduction blocks, would necessitate a re-evaluation of the participant's continuation in the trial and may require discontinuation of the study drug.
Signaling Pathways and Mechanisms of Adverse Effects
The distinct side effect profiles of this compound and TCAs can be attributed to their differing affinities for various neurotransmitter receptors and transporters.
This compound's Signaling Pathway
This compound's primary therapeutic action is through the potent blockade of the serotonin 5-HT2A receptor and moderate inhibition of serotonin and norepinephrine reuptake. Its adverse effect profile is also linked to its action on other receptors and its metabolism.
Caption: this compound's therapeutic and adverse effect pathways.
Tricyclic Antidepressants' Signaling Pathway
TCAs exert their antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine. However, their broad receptor antagonism is responsible for their significant side effect burden.
Caption: Tricyclic antidepressants' therapeutic and adverse effect pathways.
Experimental Workflow for Safety Profile Assessment
The following diagram illustrates a typical workflow for assessing the safety profile of a new antidepressant in a clinical trial setting, from patient screening to post-market surveillance.
Caption: A typical workflow for antidepressant safety assessment in clinical trials.
References
- 1. Controlled comparison of this compound and amitriptyline in major depressive inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 5. A double-blind comparison of this compound, imipramine, and placebo in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Responders to antidepressant drug treatment: a study comparing this compound, imipramine, and placebo in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Package Insert / Prescribing Information [drugs.com]
- 9. This compound vs. Desyrel for Depression: Important Differences and Potential Risks. [goodrx.com]
- 10. This compound in psychotic unipolar and bipolar depression: a retrospective chart analysis and open prospective study on its efficacy and safety versus combined treatment with amitriptyline and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hhs.texas.gov [hhs.texas.gov]
- 12. drugs.com [drugs.com]
- 13. (Open Access) A double-blind comparison of this compound, imipramine, and placebo in major depression (1994) | R. Fontaine | 134 Citations [scispace.com]
- 14. litfl.com [litfl.com]
Safety Operating Guide
Proper Disposal of Nefazodone: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of nefazodone, a non-controlled antidepressant medication. Adherence to these protocols is vital to mitigate risks associated with chemical handling and to prevent environmental contamination.
Understanding this compound and Associated Hazards
This compound, formerly marketed under brand names such as Serzone, is an antidepressant that is not classified as a controlled substance by the Drug Enforcement Administration (DEA).[1][2] This distinction is crucial as it exempts this compound from the specific, stringent disposal regulations applicable to scheduled drugs. However, this compound has been associated with rare but serious liver toxicity, a factor that underscores the importance of careful handling and disposal to prevent accidental exposure.[3][4][5][6]
Core Disposal Procedures
The primary and recommended method for the disposal of this compound from a laboratory or research setting is through a licensed chemical waste disposal service. This ensures the compound is handled and destroyed in accordance with all federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Isolate all expired, unwanted, or contaminated this compound.
-
Ensure the waste is clearly labeled as "this compound" and includes appropriate hazard warnings if applicable (e.g., if mixed with other hazardous chemicals).
-
Store the segregated waste in a designated, secure area away from incompatible materials.
-
-
Engage a Licensed Waste Contractor:
-
Contact a reputable, licensed hazardous or chemical waste management company. These companies are equipped to handle the transportation and destruction of pharmaceutical waste.
-
Provide the contractor with a full inventory of the this compound waste, including quantities and any other chemicals present in the waste stream.
-
-
Documentation:
-
Retain all documentation provided by the waste disposal contractor, including manifests and certificates of destruction. This documentation is essential for regulatory compliance and internal record-keeping.
-
Alternative Disposal for Small Quantities (Non-Laboratory Settings):
For very small quantities, such as those from a clinical trial where a take-back program is unavailable, the U.S. Food and Drug Administration (FDA) provides guidance for disposal in household trash.[7][8] This method should only be considered when professional disposal is not feasible.
-
Deactivation:
-
Containment:
-
Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.[7]
-
-
Final Disposal:
-
Dispose of the sealed container in the regular trash.
-
Before discarding the original packaging, be sure to remove or obscure all personal information to protect privacy.[7]
-
Crucially, this compound should never be flushed down the toilet or poured down the drain. This practice can lead to the contamination of water systems, posing a risk to aquatic life and potentially re-entering the human water supply.
Data on Disposal Methods
| Disposal Method | Recommended Use | Key Considerations | Environmental Impact |
| Licensed Chemical Waste Disposal | Primary method for all laboratory and research quantities. | Ensures regulatory compliance and proper destruction. Requires engagement with a certified contractor. | Minimal, as waste is typically incinerated at high temperatures or otherwise chemically neutralized.[4] |
| Pharmaceutical Take-Back Programs | Ideal for unused medications from clinical sites or individual use. | Availability may be limited. Check with local pharmacies or law enforcement for collection events. | Environmentally preferred method as it centralizes disposal for proper destruction. |
| Household Trash Disposal (with precautions) | Not recommended for laboratory settings. For small, personal quantities when no other option is available. | Must be mixed with an undesirable substance and sealed.[7][8] | Higher risk of environmental contamination if not properly contained. |
| Sewer Disposal (Flushing) | Never recommended. | Prohibited for most pharmaceuticals. Contaminates water sources. | Direct and significant negative impact on aquatic ecosystems and potential for human exposure through the water cycle. |
Experimental Protocols Referenced
The disposal procedures outlined in this document are based on guidelines from the following regulatory bodies and expert organizations:
-
U.S. Drug Enforcement Administration (DEA): While this compound is not a controlled substance, DEA regulations provide the framework for the proper handling and disposal of pharmaceutical waste in general.[2]
-
U.S. Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management, which can include certain pharmaceutical wastes.[4]
-
U.S. Food and Drug Administration (FDA): The FDA provides guidance for the safe disposal of unused medicines by consumers when take-back options are not available.[7][8]
This compound Disposal Decision Pathway
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound: Uses, Side Effects, FAQs & More - GoodRx [goodrx.com]
- 2. dea.gov [dea.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound HYDROCHLORIDE TABLETS71781024711310251026(Patient Information Included) [dailymed.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. This compound (Serzone): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Essential Safety and Handling Protocols for Nefazodone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Nefazodone, a substance recognized as hazardous. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel. This compound is classified as a hazardous substance that is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Prolonged exposure through inhalation may cause serious health damage, and there is a potential risk of harm to an unborn child.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin and eye contact. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | This compound poses a risk of serious eye damage.[1][2] A face shield provides supplementary protection but should always be used in conjunction with chemical goggles.[1] |
| Skin Protection | Chemical-resistant gloves and protective clothing. | To prevent skin irritation and potential systemic effects from absorption, chemical-impermeable gloves and appropriate protective clothing are necessary.[2][3] Inspect gloves for integrity before each use.[3][4] |
| Respiratory Protection | NIOSH-approved N95 or P1 dust mask. | Handling this compound can generate dust, and inhalation is a primary exposure route.[1][5] A dust respirator is essential to prevent respiratory irritation and long-term health effects.[1][2] |
Handling and Operational Plan
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. [3] Avoid all personal contact with the substance, including the inhalation of any dust.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the designated area is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Donning PPE:
-
Put on protective clothing.
-
Fit the N95 or P1 dust respirator.
-
Wear chemical safety goggles and a face shield.
-
Don chemical-resistant gloves, ensuring they overlap with the sleeves of the protective clothing.
-
-
Handling:
-
Post-Handling:
Spill and Exposure Procedures
In Case of a Spill:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.[1]
-
Gently sweep or vacuum the spilled material. If sweeping, dampen the material with water to prevent it from becoming airborne.[1]
-
Place the collected waste into a suitable, sealed container for hazardous waste disposal.[1][4]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the nature and location of the spill.[1]
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.[1]
-
Unused Product: Unused this compound should be disposed of through a licensed hazardous waste disposal service.
-
Contaminated Materials: All PPE, spill cleanup materials, and empty containers should be collected in a designated, sealed hazardous waste container.[6] Empty containers may retain product residue and should be handled with the same precautions as the product itself.[1]
-
General Guidance: Do not dispose of this compound down the drain or in the regular trash unless it has been properly prepared for household disposal by mixing with an undesirable substance (like used coffee grounds or cat litter) and sealed in a container.[7][8][9] However, for laboratory settings, professional hazardous waste disposal is the required standard.
Quantitative Hazard Data
| Hazard Parameter | Value | Source |
| Acute Toxicity (Oral) | TDLO (woman): 1,333 µg/kg | [2] |
| Explosion Severity Factor (Kst) | 181 bar.m/s (Moderate explosion potential) | [1] |
| Minimum Ignition Energy | 6-7 mJ (Highly sensitive to ignition as a dust cloud) | [1] |
PPE Selection and Use Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
